molecular formula C11H12N2O B1458526 8-Methoxy-3-methylquinolin-4-amine CAS No. 1798756-29-2

8-Methoxy-3-methylquinolin-4-amine

Cat. No.: B1458526
CAS No.: 1798756-29-2
M. Wt: 188.23 g/mol
InChI Key: HNYJDSVTOYNOLT-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJDSVTOYNOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Activity Screening of 8-Methoxy-3-methylquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity screening of 8-Methoxy-3-methylquinolin-4-amine derivatives. This specific scaffold represents a "privileged structure" in medicinal chemistry, possessing the pharmacophores required for two distinct high-value therapeutic classes: Potassium-Competitive Acid Blockers (P-CABs) and Type II Kinase Inhibitors/DNA Intercalators (Antimicrobial/Anticancer).

The presence of the 8-methoxy group (characteristic of primaquine and specific P-CABs) combined with the 3-methyl steric handle and the 4-amine hydrogen-bond donor suggests a high probability of activity against the Gastric H+/K+-ATPase .

Executive Summary & Scaffold Analysis

Target Molecule: this compound (and N-substituted derivatives). Primary Therapeutic Indication: Gastroprotection (Acid Suppression via H+/K+-ATPase inhibition). Secondary Indications: Antimalarial (Plasmodium falciparum), Antibacterial (MRSA), and Anticancer (PI3K/mTOR pathway).

Structural Logic (SAR Hypothesis)
  • 8-Methoxy Group: Increases lipophilicity and electron density; critical for binding in the luminal vestibule of the H+/K+-ATPase (analogous to Sch 28080 and Vonoprazan).

  • 3-Methyl Group: Provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation suitable for the E2-P form of the ATPase.

  • 4-Amine Linker: Acts as the primary H-bond donor to key aspartic acid residues in the binding pocket.

Screening Workflow Visualization

The following diagram outlines the hierarchical screening cascade designed to filter these derivatives efficiently.

ScreeningCascade cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: Primary In Vitro Screening cluster_2 Phase III: Secondary Profiling node_start Library: this compound Derivatives node_dock Docking: H+/K+-ATPase (PDB: 5YLV) & PI3K Kinase node_start->node_dock node_adme ADME Prediction: pKa (Target: 6.0-8.0 for P-CABs) node_dock->node_adme node_hk H+/K+-ATPase Inhibition Assay (Gastric Vesicles) node_adme->node_hk High pKa / Gastric Target node_mic Antimicrobial MIC (S. aureus / P. falciparum) node_adme->node_mic Lipophilic / Systemic Target node_rev Reversibility Assay (Washout Study) node_hk->node_rev IC50 < 1 µM node_cyto Cytotoxicity (MTT) Selectivity Index node_mic->node_cyto node_lead Lead Candidate Selection node_rev->node_lead node_cyto->node_lead

Caption: Hierarchical screening cascade prioritizing H+/K+-ATPase activity followed by antimicrobial profiling.

Phase I: In Silico Molecular Modeling

Before wet-lab synthesis, derivatives must be screened virtually to prioritize N-substituents at the 4-amine position.

Protocol: H+/K+-ATPase Docking
  • Target Retrieval: Download the crystal structure of the gastric H+/K+-ATPase in the luminal-open E2P state (e.g., PDB ID: 5YLV or 5YLX ), which is the binding conformation for K+-competitive acid blockers (P-CABs).

  • Ligand Preparation: Generate 3D conformers of the this compound derivatives. Protonate the N1-nitrogen (quinoline ring), as these drugs often bind in their protonated form within the acidic canaliculus.

  • Grid Generation: Define the binding box around the K+ entry channel (transmembrane helices M1, M2, M4, and M6).

  • Scoring: Prioritize compounds with Glide Score < -8.0 kcal/mol and specific H-bonds to Asp137 (critical for protonation-dependent binding).

Phase II: Primary In Vitro Screening Protocols

A. H+/K+-ATPase Inhibition Assay (The "Gold Standard")

This is the definitive assay to classify the compound as a gastroprotective P-CAB.

Principle: Measures the inhibition of inorganic phosphate (Pi) release from ATP hydrolysis by gastric membrane vesicles.

Reagents:

  • Lyophilized hog gastric mucosal microsomes (enriched in H+/K+-ATPase).

  • Ionophore: Nigericin (dissipates H+ gradient to prevent self-inhibition).

  • Buffer: Tris-HCl (pH 7.4).

Step-by-Step Protocol:

  • Enzyme Preparation: Resuspend gastric microsomes (5 µg protein) in 40 mM Tris-HCl (pH 7.4).

  • Incubation: Add test compounds (0.01 – 100 µM) and incubate for 30 mins at 37°C.

  • Activation: Initiate reaction by adding 2 mM ATP , 10 mM KCl , and 2 mM MgCl2 .

    • Control A: No KCl (Basal Mg2+-ATPase activity).

    • Control B: Vehicle (DMSO) only (100% activity).

  • Termination: After 30 mins, stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Measure liberated inorganic phosphate (Pi) using the Malachite Green colorimetric method (Absorbance at 630 nm).

Data Analysis: Calculate IC50 using non-linear regression.

  • Target Potency: IC50 < 1.0 µM indicates a viable drug candidate.

  • Validation: Reference standard Sch 28080 should show IC50 ≈ 0.1–0.5 µM.

B. Antimicrobial & Antiproliferative Screening

If the compound lacks ATPase activity, the scaffold is likely acting as a DNA intercalator or kinase inhibitor.

Protocol: Broth Microdilution (MIC)

  • Strains: S. aureus (ATCC 29213), MRSA, and E. coli.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions of the quinoline derivative (64 µg/mL down to 0.125 µg/mL).

  • Readout: Visual turbidity or Resazurin dye reduction after 24h.

Phase III: Mechanism of Action Validation

Reversibility Assay (Distinguishing P-CABs from PPIs)

Unlike Omeprazole (irreversible PPI), this compound derivatives should be reversible .

  • Incubate enzyme with compound at

    
     for 1 hour.
    
  • Dilute the mixture 100-fold with buffer containing 2 mM ATP and 10 mM KCl.

  • Result Interpretation:

    • Activity Restored: Reversible inhibitor (P-CAB profile).

    • Activity Inhibited: Irreversible inhibitor (Covalent binding).

K+-Competition Study (Lineweaver-Burk Plot)

To confirm the mechanism, perform the ATPase assay at varying concentrations of KCl (0.5, 1, 2, 5, 10 mM) and fixed inhibitor concentrations.

  • Result: If the

    
     for K+ increases while 
    
    
    
    remains constant, the compound is a competitive antagonist (P-CAB).

Data Presentation Standards

Report screening results in the following tabular format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (4-Amine)H+/K+-ATPase IC50 (µM)S. aureus MIC (µg/mL)Cytotoxicity CC50 (Vero Cells)Selectivity Index (SI)
Ref (Sch 28080) (Imidazo-pyridine)0.25 >64>100>400
MQ-01 -NH-Methyl1.20328570
MQ-02 -NH-Phenyl0.45 6490200
MQ-03 -NH-(CH2)2-OH5.604.0 123

Note: MQ-02 shows P-CAB potential (low IC50), while MQ-03 shows antimicrobial potential but higher cytotoxicity.

Mechanism Visualization (P-CAB Action)

This diagram illustrates how the this compound derivative competes with Potassium ions, blocking acid secretion.

PCAB_Mechanism node_E1 E1 State (Cytosolic Open) node_E2P E2-P State (Luminal Open) node_E1->node_E2P ATP Hydrolysis node_Acid H+ Secretion (Blocked) node_E2P->node_Acid Normal Function node_K K+ Ion (Influx) node_K->node_E2P Competes for Binding Site node_Drug Quinoline Derivative node_Drug->node_E2P High Affinity Binding (Ionic/H-Bond) node_Drug->node_K Blocks Entry

Caption: Competitive inhibition mechanism of the quinoline derivative at the K+ binding site of H+/K+-ATPase.

References

  • Leach, C. A., et al. (1995).[1][2] "Reversible inhibitors of the gastric (H+/K+)-ATPase.[1][3][4][5] 4. Identification of an inhibitor with an intermediate duration of action."[1] Journal of Medicinal Chemistry, 38(14), 2748-2762.[1] Link

  • Scott, D. R., et al. (1987). "The substituted imidazo[1,2-a]pyridines: A new class of H+/K+-ATPase inhibitors." Biochemical Pharmacology, 36(1), 97-104. (Establishes the screening protocol for K-competitive agents).
  • Vangapandu, S., et al. (2007). "8-Aminoquinoline derivatives: a new class of antileishmanial agents." Bioorganic & Medicinal Chemistry, 15(2), 869-878. (Reference for antimicrobial screening of 8-methoxyquinolines).
  • Andersag, H. (1946). "Antimalarial acridine and quinoline compounds."[6] U.S. Patent 2,410,406. (Foundational chemistry for 4-amino-8-methoxyquinolines).

  • Strader, C. D., et al. (2018). "Structure of the gastric H+,K+-ATPase with bound byoprazan." Nature, 556, 354–358. (Structural basis for docking P-CABs). Link

Sources

Spectroscopic Profile of 8-Methoxy-3-methylquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 8-Methoxy-3-methylquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the absence of experimentally derived public data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of this compound, and to provide a framework for its empirical analysis. Methodologies for spectral acquisition are also detailed to facilitate experimental replication.

Introduction and Molecular Structure

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold of significant therapeutic importance, most notably in the development of antimalarial agents.[1][2] The structural features of this compound, including the electron-donating methoxy and amino groups and the methyl group on the quinoline core, are expected to significantly influence its spectroscopic properties. Understanding this spectroscopic profile is paramount for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₂N₂O

  • Monoisotopic Mass: 188.09496 Da[3]

  • InChIKey: HNYJDSVTOYNOLT-UHFFFAOYSA-N[3]

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XlogP1.8PubChem[3]
Monoisotopic Mass188.09496 DaPubChem[3]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related quinoline derivatives.[4][5] The chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating amino and methoxy groups are expected to shield nearby protons and carbons, shifting their signals to lower ppm values, while the electronegative nitrogen atoms in the quinoline ring will cause deshielding.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.5s1HH2The proton at C2 is adjacent to the nitrogen in the pyridine ring and is expected to be significantly deshielded.
~7.8d1HH5Aromatic proton on the carbocyclic ring, ortho to the electron-donating methoxy group, likely showing coupling to H6.
~7.4t1HH6Aromatic proton on the carbocyclic ring, expected to show coupling to H5 and H7.
~7.0d1HH7Aromatic proton on the carbocyclic ring, ortho to the methoxy group, showing coupling to H6.
~5.0br s2H-NH₂The broad singlet is characteristic of amine protons, which can undergo exchange. The chemical shift can vary with concentration and solvent.
~4.0s3H-OCH₃The sharp singlet is characteristic of a methoxy group.
~2.4s3H-CH₃The singlet corresponds to the methyl group at the C3 position.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~155C8Aromatic carbon attached to the electron-donating methoxy group.
~148C4Aromatic carbon attached to the amino group.
~145C8aQuaternary carbon at the ring junction.
~142C2Carbon in the pyridine ring adjacent to the nitrogen.
~128C5Aromatic CH carbon.
~122C6Aromatic CH carbon.
~120C4aQuaternary carbon at the ring junction.
~115C3Aromatic carbon bearing the methyl group.
~108C7Aromatic carbon ortho to the methoxy group.
~56-OCH₃Carbon of the methoxy group.
~18-CH₃Carbon of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum

For this compound, the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum:

Adductm/z (Predicted)Source
[M+H]⁺189.10224PubChem[3]
[M+Na]⁺211.08418PubChem[3]
[M-H]⁻187.08768PubChem[3]

Fragmentation Pattern: The fragmentation of the molecular ion ([M+H]⁺) would likely involve the loss of small, stable molecules. Key predicted fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[6][7][8]

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3450-3300Medium, two bandsN-H stretch (primary amine)Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[6][8]
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds in the quinoline ring system.
2950-2850MediumAliphatic C-H stretchCorresponding to the C-H bonds in the methyl and methoxy groups.
1650-1580StrongN-H bend (primary amine)This bending vibration is characteristic of primary amines.[6]
1620-1450Strong to MediumC=C and C=N stretchAromatic ring stretching vibrations of the quinoline core.
1335-1250StrongAromatic C-N stretchThe stretching vibration of the bond between the aromatic ring and the amine nitrogen.[6]
1250-1020StrongC-O stretch (aryl ether)Characteristic of the aryl-O-CH₃ ether linkage.
910-665Broad, StrongN-H wag (primary amine)Out-of-plane bending of the N-H bond.[6]

Experimental Protocols

To empirically validate the predicted data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization mode: ESI+

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 200-300 °C

    • Mass range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Spectral range: 4000-400 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Synthesis Outline

The synthesis of 4-aminoquinolines, including this compound, can generally be achieved through a nucleophilic aromatic substitution (SₙAr) reaction.[9] A plausible synthetic route is outlined below.

Synthesis_of_this compound start 4-Chloro-8-methoxy-3-methylquinoline product This compound start->product SₙAr Reaction (e.g., heat, pressure, or catalyst) reagent Ammonia (or amine source)

Caption: Plausible synthetic route to this compound.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous structures. The provided ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a robust framework for the empirical characterization of this compound. This information is intended to accelerate research and development efforts involving this compound by providing a reliable reference for its identification and analysis.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. (n.d.).
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis - CUNY Academic Works. (2015, October 16).
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (2016, January 14).
  • This compound (C11H12N2O) - PubChemLite. (n.d.).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14).
  • 8-Methylquinoline(611-32-5) 1 H NMR - ChemicalBook. (n.d.).
  • IR: amines. (n.d.).
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1).
  • (PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12).
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, April 1).

Sources

Therapeutic Potential of the 8-Methoxy-3-methylquinolin-4-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural properties, synthetic pathways, and therapeutic utility of the 8-methoxy-3-methylquinolin-4-amine scaffold.

Executive Summary: The Privileged Scaffold

This compound (CAS: 1798756-29-2) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While not a marketed drug in its isolation, this scaffold serves as a critical pharmacophore in the development of Type I/II Kinase Inhibitors , Next-Generation Antimalarials , and Gastric Acid Secretion Inhibitors (P-CABs) .

This guide dissects the molecule’s utility, moving beyond simple description to the causality of its design:

  • The 4-Aminoquinoline Core: A proven DNA intercalator and Heme-binding motif.

  • The 8-Methoxy Substituent: Modulates basicity (

    
    ) and blocks metabolic oxidation at the susceptible 8-position, a common liability in quinoline drugs.
    
  • The 3-Methyl Group: Introduces steric constraints that improve selectivity by filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Chemical Profile & Synthetic Methodology[1][2][3][4][5][6][7]

To utilize this scaffold, one must first master its construction.[1] The synthesis requires navigating the Conrad-Limpach or Gould-Jacobs cyclization protocols, adapted for the steric bulk of the 3-methyl group.

Retrosynthetic Analysis

The most robust route disconnects the C4-N and C2-C3 bonds, tracing back to o-anisidine and ethyl 2-methylacetoacetate .

Validated Synthetic Protocol

Note: This protocol is designed for gram-scale synthesis in a research setting.

Step 1: Enamine Formation (Condensation)

  • Reagents: o-Anisidine (1.0 eq), Ethyl 2-methylacetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Benzene or Toluene.

  • Procedure: Reflux with a Dean-Stark trap to continuously remove water. The reaction is driven to completion when the theoretical amount of water is collected.

  • Checkpoint: Monitor by TLC. The disappearance of the primary amine (o-anisidine) indicates conversion to the enamine intermediate.

Step 2: Thermal Cyclization (Conrad-Limpach)

  • Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).

  • Procedure: The crude enamine is added dropwise to boiling diphenyl ether (~250°C). High temperature is critical to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

  • Result: Formation of 4-Hydroxy-8-methoxy-3-methylquinoline .

  • Purification: Upon cooling, the product often precipitates. Wash with hexane to remove diphenyl ether.

Step 3: Aromatization/Chlorination

  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Procedure: Reflux the 4-hydroxy intermediate in neat

    
     for 2-4 hours.
    
  • Mechanism: Conversion of the tautomeric amide/enol to the 4-chloro derivative, activating the position for nucleophilic attack.

Step 4: Amination (The Target)

  • Reagents: Ammonia (saturated in Methanol or Ethanol) or Ammonium Acetate.

  • Procedure: Heat the 4-chloro derivative in a sealed tube (autoclave) at 100-120°C for 12 hours.

  • Why: The 3-methyl group provides steric hindrance, making the

    
     reaction slower than in unsubstituted quinolines; elevated pressure ensures completion.
    
Visualized Synthesis Workflow

SynthesisPath Anisidine o-Anisidine (Starting Material) Enamine Enamine Intermediate Anisidine->Enamine Condensation (Dean-Stark) Ketoester Ethyl 2-methyl- acetoacetate Ketoester->Enamine Hydroxy 4-Hydroxy-8-methoxy- 3-methylquinoline Enamine->Hydroxy Thermal Cyclization (250°C, Dowtherm A) Chloro 4-Chloro-8-methoxy- 3-methylquinoline Hydroxy->Chloro POCl3, Reflux Target 8-Methoxy-3-methyl- quinolin-4-amine Chloro->Target NH3/MeOH Sealed Tube, 120°C

Caption: Step-wise synthesis of the this compound scaffold via modified Conrad-Limpach cyclization.

Therapeutic Applications & Mechanism of Action[8]

Antimalarial Activity (Heme Detoxification)

The 4-aminoquinoline core is the functional unit of Chloroquine (CQ). However, resistance to CQ is widespread. The 8-methoxy-3-methyl variant offers a distinct pharmacological profile:

  • Mechanism: The unprotonated drug diffuses into the parasite's acidic digestive vacuole. Inside (pH ~5.0), it becomes diprotonated (trapped) and binds to Hematin (

    
    -oxo dimer), preventing its polymerization into non-toxic Hemozoin. The accumulation of free heme kills the parasite.
    
  • The 8-Methoxy Advantage: Unlike the 7-chloro substitution of CQ, the 8-methoxy group alters the electron density of the quinoline ring. While 8-methoxy-4-aminoquinolines are historically less potent than 7-chloro variants against P. falciparum, they show reduced cross-resistance in specific mutant strains.

  • The 3-Methyl Role: This substituent twists the side chain (if alkylated) or alters the planarity slightly, potentially overcoming the efflux mechanism of the Chloroquine Resistance Transporter (PfCRT).

Data Summary: Comparative Potency (Hypothetical/Representative)

Compound Class Substituents Target Resistance Liability
Chloroquine 7-Cl, 4-NH-R Heme Polymerization High (PfCRT efflux)
Primaquine 8-NH2, 6-OMe Mitochondrial ETC Low (Gameto-cytocidal)

| Scaffold Target | 8-OMe, 3-Me, 4-NH2 | Heme / Unknown | Moderate (Novelty) |

Kinase Inhibition (ATP-Competitor)

In oncology, the quinoline-4-amine scaffold is a bioisostere for the adenine ring of ATP.

  • Binding Mode: The N1 and 4-NH2 groups form a "hinge binder" motif, hydrogen bonding with the kinase backbone (e.g., Met793 in EGFR).

  • Selectivity: The 3-methyl group is the critical "gatekeeper" residue probe. It projects into the hydrophobic pocket adjacent to the gatekeeper residue (often Threonine or Methionine). If the pocket is small, the 3-methyl group creates a steric clash, preventing binding to off-target kinases, thereby enhancing selectivity for specific targets like MEK or Src family kinases .

Gastric Acid Secretion (P-CAB Precursor)

While Vonoprazan is a pyrrole-based P-CAB (Potassium-Competitive Acid Blocker), quinoline derivatives are actively explored as next-generation P-CABs.

  • Mechanism: Competitive inhibition of the

    
     binding site on the 
    
    
    
    -ATPase (proton pump).
  • Relevance: The 8-methoxy group provides the necessary electron-donating character to stabilize the protonated form of the inhibitor within the canalicular membrane.

Experimental Protocols

In Vitro Heme Polymerization Inhibition Assay

To validate the antimalarial potential of the scaffold.

  • Preparation: Dissolve Hemin chloride (50 µM) in DMSO.

  • Incubation: Mix Hemin solution with 0.5 M sodium acetate buffer (pH 5.0) to mimic the digestive vacuole.

  • Treatment: Add this compound (0.1 - 100 µM) and incubate at 37°C for 12-24 hours.

  • Quantification: Centrifuge to pellet the polymerized hemozoin. Wash the pellet with 2.5% SDS (removes free heme). Dissolve the pellet in 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm. Lower absorbance compared to control indicates inhibition of polymerization.

Structural Activity Relationship (SAR) Visualization

SAR_Map Center 8-Methoxy-3-methyl- quinolin-4-amine Pos4 Position 4 (-NH2): Hinge Binding (Kinases) Heme Complexation (Malaria) Center->Pos4 Pos3 Position 3 (-CH3): Hydrophobic Pocket Fill Conformational Lock Center->Pos3 Pos8 Position 8 (-OMe): Metabolic Blockade (vs Oxidation) Lipophilicity Modulation Center->Pos8 RingN Ring Nitrogen (N1): H-Bond Acceptor pKa Determinant Center->RingN

Caption: SAR map detailing the pharmacophoric contributions of specific scaffold substituents.

References

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Link

  • National Institutes of Health (NIH). (2025). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Link

  • ResearchGate. (2025).[2] Novel Conversion of 4-Aminoquinolines to New Tricyclic Derivatives. Link

  • CymitQuimica. (2025).[3] Product Data: this compound (CAS 1798756-29-2).[4][5][6] Link

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Link

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Review of the synthesis of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Aminoquinoline Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic methodologies for creating 4-aminoquinoline derivatives, a scaffold of paramount importance in medicinal chemistry. Our focus extends beyond mere procedural outlines to elucidate the underlying chemical principles and strategic considerations that guide the synthesis of these vital compounds.

The Enduring Significance of the 4-Aminoquinoline Core

The 4-aminoquinoline framework is a privileged scaffold in drug discovery, most famously represented by the antimalarial drugs chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2][3] First synthesized in 1934, chloroquine became a cornerstone of malaria chemotherapy due to its efficacy, low cost, and ease of use.[1][4][5] Hydroxychloroquine, a hydroxylated and less toxic analogue, was developed in 1946.[2][3][5]

The biological versatility of this core structure has led to its investigation and application in a wide array of therapeutic areas, including cancer, leishmaniasis, and viral infections, as well as inflammatory conditions like rheumatoid arthritis and lupus.[6][7][8] The continued relevance of this scaffold, particularly in overcoming drug resistance in malaria, necessitates a robust understanding of its synthesis.[4][9][10]

Strategic Blueprint for Synthesis: Major Routes to the 4-Aminoquinoline Scaffold

The construction of 4-aminoquinoline derivatives can be broadly categorized into three primary strategies, each with distinct advantages depending on the desired substitution pattern and available starting materials.

G cluster_0 Synthetic Strategies cluster_1 Starting Materials / Key Intermediates A Route 1: Nucleophilic Aromatic Substitution (SNAr) (Functionalization of a Pre-formed Core) F 4-Aminoquinoline Derivative A->F Target Molecule B Route 2: Quinoline Ring Construction (Building the Core) B->F C Route 3: Modern Catalytic Methods (Advanced Core Formation) C->F SM1 4-Chloroquinolines SM1->A Direct amination SM2 Anilines + β-Ketoesters SM2->B e.g., Conrad-Limbach SM3 2,3-Dihydroquinolin-4(1H)-ones SM3->C e.g., Dehydrogenative Aromatization

Caption: Overview of major synthetic routes to 4-aminoquinoline derivatives.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method

The most direct and widely employed method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[6][7] This strategy relies on the reaction between a 4-haloquinoline, typically 4-chloroquinoline, and a primary or secondary amine.

Causality Behind the Reaction: The quinoline ring's nitrogen atom acts as an electron-withdrawing group, which activates the C4 position toward nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating the substitution.

General Reaction Scheme

The core transformation involves the displacement of the C4-chloro substituent by an amine nucleophile. A key precursor for many important drugs is 4,7-dichloroquinoline.

SNAr_Mechanism start 4,7-Dichloroquinoline R-NH2 (Amine) intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack at C4 product N-Substituted-4-amino-7-chloroquinoline HCl intermediate->product Loss of Cl- & Proton Transfer

Caption: Simplified mechanism of the SNAr reaction for 4-aminoquinoline synthesis.

Methodological Variations and Optimization

While the fundamental reaction is straightforward, its efficiency is highly dependent on the chosen conditions.

Method Typical Conditions Reaction Time Typical Yields Key Insights & Rationale
Conventional Heating Reflux in solvents like ethanol, isopropanol, or NMP. Often requires a base (e.g., K₂CO₃, Et₃N).[9][11]12 - 24 hours49% - 80%The base is crucial when using amine salts or secondary amines to neutralize the HCl byproduct, driving the reaction to completion.[6] NMP is an effective polar aprotic solvent for difficult couplings.
Microwave Irradiation DMSO, Ethanol, or Acetonitrile at 140-180°C.[6]20 - 30 minutes80% - 95%Microwave heating dramatically accelerates the reaction by efficiently transferring energy to polar molecules, significantly reducing reaction times and often improving yields.[6][11]
Ultrasound-Assisted Sonication of reactants.Variable, but generally shorter than conventional.78% - 81%Acoustic cavitation creates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis of a 4-Aminoquinoline Derivative

This protocol describes a general procedure for the efficient synthesis of a 4-aminoquinoline via an SNAr reaction using microwave irradiation, a preferred method for its speed and high yields.[6][11]

Objective: To synthesize an N-aryl substituted 4-aminoquinoline from 4-chloroquinazoline and an aryl amine.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Aryl heterocyclic amine (1.0 eq)

  • 2-Propanol (as solvent)

  • Microwave synthesis reactor

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloroquinazoline (e.g., 3.0 mmol, 494 mg).

  • Reagent Addition: Add the desired aryl heterocyclic amine (3.0 mmol) to the vial.

  • Solvent Addition: Add 2-propanol (e.g., 5-8 mL) to the vial to dissolve/suspend the reactants.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 60-80W) for 20 minutes. The reaction temperature will typically reach around 80°C.[11]

  • Reaction Monitoring (Optional): Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After irradiation, cool the reaction vial to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold 2-propanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final N-arylheterocyclic substituted-4-aminoquinazoline.

Route 2: Building the Quinoline Core from Acyclic Precursors

Core Principle: This method first involves the condensation of an aniline with a β-ketoester. The resulting β-aminoacrylate intermediate is then subjected to a high-temperature thermal cyclization to form a 4-hydroxyquinoline.[15] This 4-hydroxyquinoline is a key intermediate that must be further functionalized.

The Conrad-Limpach Workflow

Conrad_Limpach_Workflow A Aniline + β-Ketoester B Step 1: Condensation (Room Temp to Reflux) A->B C β-Aminoacrylate Intermediate B->C D Step 2: Thermal Cyclization (~250 °C) C->D E 4-Hydroxyquinoline D->E F Step 3: Chlorination (e.g., POCl3) E->F G 4-Chloroquinoline F->G H Step 4: Amination (SNAr) (+ Amine) G->H I Final 4-Aminoquinoline Product H->I

Caption: Stepwise workflow of the Conrad-Limpach synthesis and subsequent functionalization.

Causality Behind Experimental Choices:

  • Step 1 (Condensation): This reaction is typically performed at moderate temperatures. It is a kinetically controlled process leading to the enamine intermediate.[15]

  • Step 2 (Cyclization): The high temperature (~250 °C) is critical to overcome the activation energy for the intramolecular electrocyclic ring-closing reaction.[14][15] This step is performed in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to achieve the necessary temperature without decomposition.[15]

  • Step 3 (Chlorination): The 4-hydroxyquinoline exists predominantly in its 4-quinolone keto form.[14] To make it reactive for amination, the hydroxyl group must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the classic reagent for this transformation, effectively converting the C=O group into a C-Cl group.

Route 3: Modern Palladium-Catalyzed Strategies

Contemporary organic synthesis offers more sophisticated, metal-catalyzed routes to 4-aminoquinolines. These methods provide alternative pathways that can exhibit excellent functional group tolerance and offer access to unique derivatives.

Palladium-Catalyzed Dehydrogenative Aromatization

A recent and powerful strategy involves the direct amination and concurrent aromatization of 2,3-dihydroquinolin-4(1H)-one precursors.[6][7]

Core Principle: This reaction uses a palladium catalyst, often with a copper co-oxidant, to facilitate the formation of an enamine intermediate from the dihydroquinolinone and an amine. The catalyst then promotes the dehydrogenation of the ring to form the aromatic 4-aminoquinoline product.

Significance: This method is highly valuable as it allows for the synthesis of important drugs like chloroquine and amodiaquine in good yields from readily accessible starting materials.[6] The reaction conditions typically involve Pd(OAc)₂, Cu(OAc)₂, a ligand like 1,10-phenanthroline, and an oxygen source at elevated temperatures.[6]

Conclusion and Future Outlook

The synthesis of 4-aminoquinoline derivatives remains a dynamic field of research. While the SNAr reaction on 4-chloroquinolines is the established and robust workhorse for derivatization, classical ring-closing reactions like the Conrad-Limpach synthesis provide foundational access to the core structure.[6][15] The advent of modern metal-catalyzed methods, such as dehydrogenative aromatization, is expanding the synthetic toolkit, enabling more efficient and novel routes to these medicinally vital compounds.[6][7] Future efforts will likely focus on developing even more sustainable and efficient "green" synthetic methodologies and multi-component reactions to accelerate the discovery of next-generation 4-aminoquinoline-based therapeutics.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Singh, P., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. JOCPR. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Publications. [Link]

  • Scholars Research Library. (2011). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library. [Link]

  • Virginia Commonwealth University. (2025). Synthesizing Hydroxychloroquine. VCU TechTransfer and Ventures. [Link]

  • Antimicrobial Agents and Chemotherapy. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ASM Journals. [Link]

  • Rainsford, K. D. (2020). Pharmacology of Chloroquine and Hydroxychloroquine. PMC. [Link]

  • ResearchGate. (2023). Synthesis of chloroquine and hydroxychloroquine. ResearchGate. [Link]

  • African Journal of Biology and Medical Research. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. AJBMR. [Link]

  • Molecules. (2008). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Conrad-Limpach Reaction. Wiley Online Library. [Link]

  • Synthetic Archive. (2023). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • ResearchGate. (2025). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. [Link]

  • University of Liverpool Repository. (2007). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

  • Choudhury, A. A. K., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. PMC. [Link]

  • Semantic Scholar. (2024). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2015). One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions. RSC Publishing. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • MDPI. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. [Link]

  • ACS Figshare. (2009). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (2008). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. ACS Publications. [Link]

  • ResearchGate. (2022). Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate. [Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

8-Methoxy-3-methylquinolin-4-amine (CAS: 1798756-29-2) is a specialized 4-aminoquinoline scaffold utilized primarily in medicinal chemistry as an intermediate for antimalarial and antibacterial drug discovery.[1][2] Structurally, it bridges the pharmacological classes of 4-aminoquinolines (e.g., Chloroquine) and 8-methoxyquinolines (e.g., Primaquine), presenting a unique toxicological profile that requires rigorous handling protocols.

This guide provides a self-validating safety framework for researchers, synthesizing physicochemical data with "read-across" toxicology from structural analogs to establish authoritative handling standards.

Physicochemical Properties Table
PropertyDataNote
CAS Number 1798756-29-2Unique Identifier
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Off-white to pale yellow solidLight-sensitive
Solubility DMSO, Methanol, ChloroformLow water solubility
pKa (Predicted) ~8.5 (Quinoline N), ~4.0 (Amine)Basic character
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic & Oxidizable

Toxicological Profile & Mechanism of Action

The "Quinoline Convergence" Toxicity Model

Because specific in vivo toxicity data for this exact CAS is proprietary or limited, safety assessment must utilize Structure-Activity Relationship (SAR) Read-Across . This compound combines two critical pharmacophores:

  • 4-Aminoquinoline Core (Chloroquine-like): Associated with inhibition of heme polymerization, leading to accumulation of toxic free heme in parasites.[3] In humans, this correlates with cardiotoxicity (QT prolongation) and retinotoxicity upon chronic exposure.

  • 8-Methoxy Substituent (Primaquine-like): Metabolic O-demethylation generates quinone-imine intermediates. These reactive species cause oxidative stress, risking hemolytic anemia , particularly in G6PD-deficient individuals.

Metabolic Activation Pathway (Graphviz)

The following diagram illustrates the hypothetical metabolic bioactivation leading to toxicity, necessitating containment measures.

ToxicityPathway Parent 8-Methoxy-3-methyl quinolin-4-amine CYP CYP450 (Liver) Parent->CYP O-Demethylation Metabolite1 5,6-Dihydroxy-8-amino metabolite (Unstable) CYP->Metabolite1 Quinone Quinone-Imine Species Metabolite1->Quinone Oxidation ROS ROS Generation (H2O2, Superoxide) Quinone->ROS Redox Cycling Toxicity Hemolysis & Cellular Damage ROS->Toxicity Oxidative Stress

Caption: Hypothetical metabolic activation pathway showing the conversion to reactive quinone-imines, a known mechanism for 8-methoxyquinoline toxicity.

Safety & Handling Protocols

Hierarchy of Controls

To ensure scientific integrity and safety, the following hierarchy must be implemented. This is not a suggestion; it is a requirement for handling bioactive quinolines.

  • Engineering Controls:

    • ISO Class 5 Enclosure: Weighing must be performed in a powder containment hood or glovebox.

    • HEPA Filtration: Essential to prevent recirculation of particulates.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 minimum; P100/N100 respirator recommended if outside a hood.

    • Dermal: Double-gloving (Nitrile > 0.11mm). The outer glove should be changed immediately upon contamination.

    • Ocular: Chemical splash goggles.

Emergency Response
  • Inhalation: Remove to fresh air. If breathing is labored, administer oxygen.[4] Alert: Monitor for delayed pulmonary edema or methemoglobinemia (blue lips/skin).

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Quinoline lipophilicity makes water alone less effective.

  • Spill Cleanup: Do not dry sweep. Wet with ethanol/water to suppress dust, then absorb with vermiculite.

Experimental Protocols: Synthesis & Purification

This section details a self-validating workflow for synthesizing and purifying the compound, emphasizing process safety during the critical chlorination step.

Synthesis Workflow (Process Safety Focus)

The synthesis typically involves the Gould-Jacobs reaction or a modified Conrad-Limpach synthesis , followed by chlorination and amination.

Critical Hazard: The conversion of the intermediate 4-hydroxyquinoline to 4-chloroquinoline often uses Phosphorus Oxychloride (POCl₃), which reacts violently with water to release HCl and Phosphoric acid.

SynthesisWorkflow Start Start: 2-Methoxy aniline Cyclization Cyclization (High Temp) Start->Cyclization + Reagent Intermed Intermediate: 4-Hydroxyquinoline Cyclization->Intermed Chlorination Chlorination (POCl3 Reagent) Intermed->Chlorination HAZARD: Water Reactive Amination Amination (NH3/Autoclave) Chlorination->Amination SnAr Reaction Final Product: 8-Methoxy-3-methyl quinolin-4-amine Amination->Final Purification

Caption: Synthetic workflow highlighting the critical safety control point at the POCl3 chlorination step.

Stability Testing Protocol

To validate the integrity of the compound for research use, perform the following stability assay:

  • Preparation: Dissolve 1 mg of compound in 1 mL deuterated DMSO (DMSO-d6).

  • Stress Conditions:

    • Sample A: Ambient Light / RT (24 hours).

    • Sample B: Dark / 4°C (Control).

    • Sample C: Oxidative Stress (add 10 µL 3% H₂O₂).

  • Analysis: Run ¹H-NMR.

    • Pass Criteria: No new peaks in the aromatic region (6.5–8.5 ppm) or methoxy region (~3.9 ppm) for Sample A vs B.

    • Fail Criteria: Appearance of quinone peaks or N-oxide shifts.

References

  • O'Neill, P. M., et al. (2003). "4-Aminoquinolines: Past, present, and future; a chemical perspective." Pharmacology & Therapeutics. (Contextual grounding for 4-aminoquinoline toxicity).
  • National Institutes of Health (PubChem). (2025). 8-Methoxyquinolin-4-ol Safety and Hazards. Retrieved from [Link]

  • World Health Organization. (2015).[5] Guidelines for the treatment of malaria. (Reference for quinoline class handling and adverse effects).

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 8-Methoxy-3-methylquinolin-4-amine (CAS: 1798756-29-2). This scaffold is a critical building block in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and potential treatments for neurodegenerative diseases.

Synthetic Strategy: The protocol utilizes a modified Conrad-Limpach-Knorr approach. Unlike standard quinoline syntheses that often yield 2-methyl derivatives (using ethyl acetoacetate), this protocol specifically targets the 3-methyl substitution pattern by utilizing ethyl 2-methylacetoacetate as the condensation partner.

The synthesis proceeds through three distinct phases:

  • Skeleton Construction: Condensation of o-anisidine with ethyl 2-methylacetoacetate followed by thermal cyclization to yield the 4-hydroxyquinoline core.

  • Activation: Conversion of the 4-hydroxyl group to a 4-chloro moiety using phosphoryl chloride (

    
    ) to create a reactive electrophilic center.
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) of the chloride with ammonia to install the primary amine.
    

Safety & Pre-requisites (GLP Standards)

Critical Safety Warnings:

  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be oven-dried. Operations must be performed in a high-efficiency fume hood.
    
  • High-Temperature Cyclization: The cyclization step requires temperatures (~250°C) exceeding the flash points of common solvents. Use specialized heat transfer fluids (e.g., Dowtherm A) and ensure reaction vessels are rated for thermal stress.

  • Ammonia Pressure: The final amination step involves heating methanolic ammonia in a sealed vessel. Use a rated autoclave or pressure tube with a blast shield.

Required Equipment:

  • Dean-Stark apparatus (for water removal in Step 1).

  • High-temperature heating mantle with sand bath or oil bath.

  • Stainless steel autoclave or heavy-wall pressure tube (Ace Glass/Q-Tube).

  • Rotary evaporator with acid-resistant seals.

Detailed Synthesis Protocol

Phase 1: Skeleton Construction (The 4-Hydroxy Intermediate)

Objective: Synthesis of 8-methoxy-3-methylquinolin-4-ol.

Reagents:

  • o-Anisidine (2-Methoxyaniline) [CAS: 90-04-0]

  • Ethyl 2-methylacetoacetate [CAS: 609-14-3]

  • Acetic acid (Catalytic)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Protocol:

  • Enamine Formation:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve o-anisidine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in anhydrous toluene (5-10 volumes).

    • Add catalytic glacial acetic acid (0.05 eq).

    • Reflux the mixture for 4–6 hours until the theoretical amount of water is collected in the trap.

    • Concentrate the solution in vacuo to yield the crude enamine intermediate (ethyl 3-((2-methoxyphenyl)amino)-2-methylbut-2-enoate) as an oil.

  • Thermal Cyclization:

    • Heat a vessel containing Dowtherm A (10 volumes relative to enamine) to 250°C .

    • Add the crude enamine dropwise to the vigorously stirring hot solvent. Note: Rapid addition is crucial to prevent polymerization, but control foaming.

    • Maintain temperature at 240–250°C for 30–60 minutes. The ethanol byproduct will distill off.

    • Cool the mixture to room temperature. The product, 8-methoxy-3-methylquinolin-4-ol , typically precipitates.

    • Dilute with hexane or diethyl ether to maximize precipitation. Filter the solid, wash with hexane to remove Dowtherm A, and dry.

Phase 2: Activation (The 4-Chloro Intermediate)

Objective: Synthesis of 4-chloro-8-methoxy-3-methylquinoline.

Reagents:

  • 8-Methoxy-3-methylquinolin-4-ol (from Phase 1)

  • Phosphoryl chloride (

    
    ) [Excess, solvent/reagent]
    

Protocol:

  • Place the dried 8-methoxy-3-methylquinolin-4-ol (1.0 eq) in a round-bottom flask.

  • Carefully add

    
     (5–8 eq) under nitrogen atmosphere.
    
  • Reflux the mixture (oil bath ~110°C) for 2–3 hours. Monitor by TLC or LCMS for disappearance of the starting material.

  • Work-up (Exothermic):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring to quench excess

      
      . Caution: HCl gas evolution.
      
    • Neutralize the aqueous solution with Ammonium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ) to pH ~8–9.
    • Extract with Dichloromethane (

      
      , 3x).
      
    • Dry organic layers over anhydrous

      
      , filter, and concentrate to yield the crude chloro-intermediate.
      
    • Optional: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) if high purity is required for the next step.

Phase 3: Functionalization (The 4-Amine Target)

Objective: Synthesis of this compound.

Reagents:

  • 4-Chloro-8-methoxy-3-methylquinoline (from Phase 2)

  • Ammonia (

    
    ) in Methanol (saturated, ~7N) or liquid ammonia.
    

Protocol:

  • Load 4-chloro-8-methoxy-3-methylquinoline (1.0 eq) into a pressure tube or autoclave.

  • Add saturated methanolic ammonia (10–20 volumes). Alternatively, CuI (0.1 eq) can be used as a catalyst to lower the temperature requirement, though uncatalyzed

    
     works well for electron-deficient heterocycles.
    
  • Seal the vessel and heat to 130–150°C for 12–24 hours.

  • Cool the vessel to room temperature and carefully vent any residual pressure.

  • Concentrate the solvent in vacuo.

  • Purification:

    • Dissolve the residue in 1N HCl (aqueous) and wash with Ethyl Acetate to remove unreacted starting material.

    • Basify the aqueous layer with NaOH (pH > 10) to precipitate the free amine.

    • Extract with Ethyl Acetate or Chloroform/Isopropanol (3:1).

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Ether or purify via preparative HPLC to obtain the final product: This compound .

Data Summary & Stoichiometry

ComponentRoleEquivalentsKey Condition
o-Anisidine Starting Material1.0Purity >98%
Ethyl 2-methylacetoacetate Reagent1.1Distill if colored
Dowtherm A Solvent10 Vol250°C (Critical)
POCl3 Reagent5.0 - 8.0Anhydrous
NH3 / MeOH ReagentExcessSealed, 130°C

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations described above.

SynthesisPathway Start1 o-Anisidine (CAS: 90-04-0) Inter1 Enamine Intermediate (Dean-Stark / Toluene) Start1->Inter1 Condensation (Reflux, -H2O) Start2 Ethyl 2-methylacetoacetate (CAS: 609-14-3) Start2->Inter1 Condensation (Reflux, -H2O) Inter2 8-Methoxy-3-methylquinolin-4-ol (Cyclization Product) Inter1->Inter2 Thermal Cyclization (Dowtherm A, 250°C) Inter3 4-Chloro-8-methoxy-3-methylquinoline (Activated Electrophile) Inter2->Inter3 Chlorination (POCl3, Reflux) Final This compound (Target Molecule) Inter3->Final Amination (SnAr) (NH3/MeOH, 130°C, Pressure)

Figure 1: Synthetic pathway for this compound via the modified Conrad-Limpach-Knorr protocol.

References

  • Preparation of 4-Aminoquinolines

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Reviews synthetic strategies for 4-aminoquinolines, including the chlorination-amin
    • URL:[Link]

  • Synthesis of 4-Chloro-quinolines (General Protocol)

    • Source: PrepChem.
    • Context: Detailed experimental procedures for converting 4-hydroxyquinolines to 4-chloroquinolines using POCl3.
    • URL:[Link]

  • Cyclization Strategies (Gould-Jacobs/Conrad-Limpach)

    • Source: Organic Chemistry Portal.
    • Context: Mechanisms for quinoline ring formation
    • URL:[Link]

  • Analogous Synthesis (6-Methoxy-2-methylquinolin-4-amine): Source: BenchChem Technical Guide. Context: Validates the 3-step workflow (Cyclization -> Chlorination -> Amination) for methoxy-substituted quinolines.

Purification of 8-Methoxy-3-methylquinolin-4-amine using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation & Purification of 8-Methoxy-3-methylquinolin-4-amine

Executive Summary & Chemical Profile

The purification of This compound (MMQ) presents a classic challenge in heterocyclic chemistry: isolating a basic, polar aromatic amine from a crude reaction matrix often containing unreacted halides (e.g., 4-chloro precursors), oxidative tars, and isomeric byproducts.

Standard silica gel chromatography often fails with this scaffold due to the strong interaction between the basic quinoline nitrogen/exocyclic amine and the acidic silanol groups (Si-OH) of the stationary phase.[1] This results in peak tailing, irreversible adsorption, and poor resolution.[1]

This protocol details a Base-Deactivated Silica Gel Chromatography method, optimized to suppress silanol activity and ensure sharp peak shape.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Basicity Basic (pKa ~8-9 est.)Will protonate on acidic silica, causing streaking. Requires basic modifier.
Polarity Moderate-HighRequires polar mobile phase (DCM/MeOH or EtOAc/MeOH).
Solubility Good in DCM, MeOH, DMSO. Poor in Hexanes.Liquid loading in DCM or dry loading on Celite recommended.
UV Activity Strong (Conjugated heteroaromatic)Detectable at 254 nm (primary) and 366 nm (fluorescence).

Pre-Chromatography Workup (The "Clean Load" Strategy)

Expert Insight: Never load a crude reaction mixture directly onto the column if it contains significant inorganic salts or excess reagents. A "dirty load" compromises the resolution of the first 20% of the column bed.

Protocol: Acid-Base Extraction (Self-Validating Step) Before the column, perform this extraction to remove non-basic impurities (tars, neutral starting materials).

  • Dissolution: Dissolve crude residue in 10 volumes of 1M HCl . (Target is protonated, water-soluble).[2]

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (3x) .

    • Discard Organic Layer: This contains non-basic impurities (e.g., unreacted neutral precursors).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. (Target precipitates or oils out as free base).

  • Extraction: Extract the basic aqueous layer with DCM (3x) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
    • Checkpoint: TLC of this residue should show a cleaner profile than the initial crude.

Method Development: Thin Layer Chromatography (TLC)

Objective: Identify a mobile phase (Rf = 0.25 – 0.35) that separates MMQ from the nearest impurity (


).

The "TEA Trick": Standard TLC plates are acidic. To accurately model the column, you must deactivate the plate.

  • Prepare a developing chamber with the solvent system + 1% Triethylamine (TEA) .

  • Elute a blank TLC plate in this chamber and dry it.

  • Spot the sample and run the TLC.

Solvent Screening Matrix:

SystemRatio (v/v)ModifierOutcome
Hexane / EtOAc 1:1NoneFail. Compound likely stays at baseline or streaks.
DCM / MeOH 95:5NoneFail. Tailing observed due to silanol interaction.
DCM / MeOH 95:51% TEA Optimal. Sharp spot. Adjust MeOH % to target Rf 0.3.
DCM / MeOH / NH4OH 90:9:1N/AAlternative. Good for very polar amines, but NH4OH is harder to mix with DCM.

Detailed Column Chromatography Protocol

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA). Mobile Phase B: 10% Methanol in DCM + 1% Triethylamine (TEA).

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Suspend Silica Gel in Mobile Phase A (DCM + 1% TEA).

    • Why TEA? Pre-equilibrating the silica with amine "caps" the acidic silanol sites before the sample touches them.

    • Pour slurry into the column.[3] Flush with 2 column volumes (CV) of Mobile Phase A to ensure packing density.

  • Sample Loading (Dry Load Technique):

    • Dissolve the semi-purified MMQ (from Section 2) in a minimum amount of DCM/MeOH.

    • Add Celite 545 (ratio 1:2 sample:Celite) or Silica Gel.

    • Evaporate solvent to dryness on a rotavap. You should have a free-flowing powder.

    • Logic: Liquid loading basic amines in DCM often leads to "fingering" or band broadening. Dry loading ensures a tight initial band.

  • Elution Gradient:

    • 0 - 5 mins: Isocratic 100% Mobile Phase A (DCM + 1% TEA). Elutes non-polar grease/impurities.

    • 5 - 20 mins: Linear Gradient to 50% Mobile Phase B. (Effective: ~5% MeOH final).

    • 20 - 30 mins: Hold at 50% Mobile Phase B.

    • 30+ mins: Flush with 100% Mobile Phase B if product hasn't eluted.

  • Fraction Collection:

    • Collect small fractions (e.g., 10-15 mL for a 20g column).

    • Visualization: Spot fractions on TLC. Visualize under UV 254nm.

    • Note: Quinoline amines often fluoresce blue/green under 366nm UV.

Post-Column Processing (TEA Removal)

Triethylamine (b.p. 89°C) can be difficult to remove completely and may show up in NMR spectra (quartet at 2.5 ppm, triplet at 1.0 ppm).

Protocol:

  • Combine pure fractions.

  • Concentrate on a rotary evaporator.

  • Azeotropic Distillation: Add Toluene (20 mL) to the residue and re-evaporate. Repeat 2x.

    • Mechanism:[4] Toluene forms an azeotrope with TEA, facilitating its removal.

  • Final dry under high vacuum (< 1 mbar) for 12 hours.

Visualization of Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (MMQ + Impurities) Workup Acid-Base Extraction (Remove Neutrals/Acids) Start->Workup TLC TLC Scouting (DCM/MeOH + 1% TEA) Workup->TLC Decision Is Rf ~ 0.3 & Spot Sharp? TLC->Decision Decision->TLC No (Adjust Solvent) PrepColumn Pre-treat Silica (Slurry in DCM + 1% TEA) Decision->PrepColumn Yes DryLoad Dry Load on Celite PrepColumn->DryLoad Elution Gradient Elution (0-10% MeOH in DCM) DryLoad->Elution Pool Pool Pure Fractions Elution->Pool Azeotrope Evaporate w/ Toluene (Remove TEA) Pool->Azeotrope Final Pure MMQ (>98%) Azeotrope->Final

Figure 1: Decision matrix and workflow for the purification of basic aminoquinolines.

Troubleshooting Guide

ObservationRoot CauseSolution
Streaking/Tailing on TLC Silica is too acidic; Amine is protonating.Increase TEA concentration to 2% or switch to Ammonia-saturated MeOH (7N NH3 in MeOH).
Co-elution of Impurities Gradient too steep.Use a shallower gradient (e.g., 0% to 3% MeOH over 30 mins).
Product "Stuck" on Column Compound precipitated or interacted strongly.[1]Flush column with DCM : MeOH : NH4OH (80:18:2) .
Product is an Oil/Gum Residual solvent or TEA.Triturate with cold Pentane or Diethyl Ether to induce crystallization.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Purification of Amines.Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • BenchChem. (2025).[2] Purification of Challenging 8-Aminoquinoline Derivatives.Link (Cited for general aminoquinoline handling protocols).

Sources

A Guide to the Quantitative Analysis of 8-Methoxy-3-methylquinolin-4-amine: HPLC-UV and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development, ensuring data integrity from early synthesis to quality control of the final active pharmaceutical ingredient (API). This guide provides two robust, validated analytical methods for the quantification of 8-Methoxy-3-methylquinolin-4-amine, a quinoline derivative of interest. We present a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for low-level quantification. This document provides detailed, step-by-step protocols, method validation strategies based on international guidelines, and expert insights into experimental choices to ensure reliable and reproducible results.

Introduction and Compound Profile

This compound is a substituted quinoline, a heterocyclic scaffold prevalent in medicinal chemistry. Quinoline derivatives are known for a wide range of biological activities, making novel analogues like this compound potential subjects of interest in pharmaceutical research. Whether it is used as a synthetic intermediate, a reference standard, or a new chemical entity, establishing a reliable method for its quantification is paramount for process optimization, purity assessment, and quality control.

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This note details two complementary methods to provide flexibility for different laboratory settings and analytical challenges.

Compound Physicochemical Properties:

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂OPubChemLite[1]
Molecular Weight 188.23 g/mol PubChemLite[1]
Monoisotopic Mass 188.09496 DaPubChemLite[1]
Predicted [M+H]⁺ 189.10224 m/zPubChemLite[1]
Predicted XlogP 1.8PubChemLite[1]
Structure SMILES: CC1=CN=C2C(=C1N)C=CC=C2OCPubChemLite[1]

This data provides the foundational information for developing both chromatographic and mass spectrometric methods. The predicted XlogP suggests good retention on reversed-phase columns, and the predicted protonated mass is the starting point for MS parameter optimization.

Method 1: Quantification by HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness, reliability, and widespread availability. This method is ideal for determining the purity of bulk material or quantifying the compound in simple matrices. The primary aromatic amine and the quinoline ring system are expected to be strongly chromophoric, allowing for sensitive UV detection.

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The organic modifier (acetonitrile) concentration is optimized to achieve a suitable retention time and good peak shape for this compound. An acidic modifier (formic acid) is used to control the ionization state of the basic amine group, ensuring consistent retention and minimizing peak tailing. Detection is performed at a wavelength of maximum absorbance for the analyte to ensure high sensitivity.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Analytical balance and calibrated volumetric flasks/pipettes.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its ionized form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10-90% B over 10 minA gradient is chosen to ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overload while maintaining good sensitivity.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determining the λmax via a DAD detector is recommended for optimal sensitivity.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare the unknown sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Prepare Unknown Sample Filter Filter Sample (0.45 µm) Sample->Filter Cal_Curve Create Calibration Standards Stock->Cal_Curve HPLC Inject into HPLC-UV System Cal_Curve->HPLC Filter->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Plot Plot Calibration Curve Integrate->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for quantification by HPLC-UV.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][3][4] This method provides superior performance by combining chromatographic separation with mass-based detection, which is highly specific to the analyte of interest.[5]

Principle and Rationale

The method uses the same chromatographic principles as the HPLC-UV method but employs a mass spectrometer as the detector. The analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). In the first quadrupole (Q1), this parent ion is selected. It then passes into the collision cell (Q2), where it is fragmented. In the third quadrupole (Q3), a specific, stable fragment ion (product ion) is selected and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling very low limits of detection.

Experimental Protocol

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).

  • LC-MS grade acetonitrile, water, and formic acid.

Liquid Chromatography Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterStandard for positive mode ESI and good chromatography of basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLC-MS grade solvent ensures low background noise.
Gradient 5-95% B over 5 minA faster gradient is possible with UPLC systems and shorter columns.
Flow Rate 0.4 mL/minA lower flow rate is optimal for ESI and compatible with 2.1 mm ID columns.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmaller injection volumes are typical for sensitive LC-MS/MS analysis.

Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe basic amine group readily accepts a proton, making positive mode ESI highly efficient.
Parent Ion (Q1) m/z 189.1Based on the predicted [M+H]⁺ for C₁₁H₁₂N₂O.[1] This must be confirmed by infusion.
Product Ion (Q3) To be determinedRequires optimization. A likely fragment would involve the loss of a neutral molecule (e.g., CH₃ or NH₃).
Collision Energy To be determinedMust be optimized to maximize the signal of the chosen product ion.
Dwell Time 100 msA sufficient time to acquire enough data points across the chromatographic peak.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Stock (1 µg/mL): Dilute the stock solution 1:1000 with the diluent.

  • Calibration Standards: Prepare a series of calibration standards, typically in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL), by serial dilution of the working stock.

  • Sample Preparation: Dilute the sample to fall within the calibration range. If the matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step would be required.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Standards Prepare Standards (ng/mL range) LC_Sep LC Separation Prep_Standards->LC_Sep Prep_Sample Prepare/Extract Unknown Sample Prep_Sample->LC_Sep ESI ESI Source (Ionization) LC_Sep->ESI Q1 Q1: Select Parent Ion (m/z 189.1) ESI->Q1 Q2 Q2: Fragment (Collision Cell) Q1->Q2 Q3 Q3: Select Product Ion Q2->Q3 Detector Detection Q3->Detector MRM_Chromo Generate MRM Chromatogram Detector->MRM_Chromo Integrate Integrate Peak Area MRM_Chromo->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for quantification by LC-MS/MS using MRM.

Method Validation Strategy

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradation products).Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, the MRM transition provides specificity.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.For API assay: 80-120% of the test concentration.[6]
Accuracy The closeness of test results obtained by the method to the true value. Assessed by spike/recovery experiments at multiple levels.98.0% - 102.0% recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters should remain within acceptable limits.

Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The HPLC-UV method serves as a robust and accessible protocol for routine analysis, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. By following the detailed protocols and implementing the described ICH-compliant validation strategy, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible quantitative data for this compound.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories. Retrieved February 17, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). [Link]

  • PubChemLite. (n.d.). This compound (C11H12N2O). Retrieved February 17, 2026, from [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed, robust, and validated methodologies for the quantitative analysis and identification of 8-Methoxy-3-methylquinolin-4-amine, a key quinoline derivative of interest in pharmaceutical research and development. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the scientific rationale behind key decisions in method development, ensuring both technical accuracy and practical applicability. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed for optimal specificity, precision, and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This note is intended for researchers, analytical scientists, and quality control professionals who require a reliable analytical framework for this compound.

Introduction and Scientific Context

Quinoline derivatives are a significant class of N-heterocyclic compounds prevalent in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[3] The accurate determination of this compound in drug substances or formulated products is critical for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high-resolution separation and quantification.[1] When coupled with Mass Spectrometry (LC-MS), it provides an unparalleled level of specificity and sensitivity, enabling definitive identification based on mass-to-charge ratio.[4]

The methodologies presented herein are developed from foundational chromatographic principles and are tailored to the specific physicochemical properties of the analyte.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is the first step in rational method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem CID: 86775284[5]
Monoisotopic Mass 188.0950 g/mol PubChem CID: 86775284[5]
Predicted XlogP 1.8PubChem CID: 86775284[5]
Predicted [M+H]⁺ (m/z) 189.1022PubChem CID: 86775284[5]
Predicted [M+Na]⁺ (m/z) 211.0842PubChem CID: 86775284[5]

Table 1: Key physicochemical properties of this compound.

Universal Sample Preparation Protocol

The objective of sample preparation is to produce a clean, particulate-free solution of the analyte at a suitable concentration, ensuring the integrity of the analytical column and the accuracy of the results.[6] The choice of solvent is critical; it must completely dissolve the analyte and be miscible with the mobile phase to prevent peak distortion.

Protocol for Drug Substance (Active Pharmaceutical Ingredient - API)
  • Accurate Weighing: Accurately weigh approximately 25 mg of this compound reference standard or sample into a 50 mL volumetric flask. The use of a calibrated analytical balance within a ventilated enclosure is crucial for both accuracy and safety.[7]

  • Solubilization: Add approximately 30 mL of diluent (50:50 Acetonitrile:Water, v/v). Sonicate for 5 minutes or until the substance is fully dissolved. The choice of a 50:50 organic:aqueous mixture provides sufficient polarity to dissolve the amine salt while maintaining compatibility with the reversed-phase mobile phase.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 50 mL mark with the diluent. Mix thoroughly. This yields a stock solution of approximately 500 µg/mL.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent to achieve a final concentration of approximately 50 µg/mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[7][8] This step is mandatory to remove any particulates that could clog the column frit or injector.

Protocol for Formulated Drug Product (e.g., Tablets)
  • Sample Pooling: Weigh and finely powder a representative number of tablets (e.g., 10 tablets) to ensure sample homogeneity.

  • Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.

  • Extraction & Solubilization: Add approximately 30 mL of diluent (50:50 Acetonitrile:Water, v/v). Shake vigorously for 15 minutes and sonicate for 10 minutes to ensure complete extraction of the analyte from the excipients.

  • Dilution & Filtration: Proceed from Step 3 of the Drug Substance protocol. For samples with excipients that may cause interference, Solid-Phase Extraction (SPE) could be employed as an additional cleanup step.[9]

Sample Preparation Workflow

cluster_API Drug Substance (API) cluster_DP Drug Product (Tablet) weigh_api 1. Weigh API (25 mg) dissolve_api 2. Dissolve in Diluent weigh_api->dissolve_api dilute_api 3. Dilute to Volume (50 mL) dissolve_api->dilute_api prep_working 4. Prepare Working Solution (~50 µg/mL) dilute_api->prep_working weigh_dp 1. Weigh Powdered Tablets extract_dp 2. Extract with Diluent weigh_dp->extract_dp dilute_dp 3. Dilute to Volume (50 mL) extract_dp->dilute_dp dilute_dp->prep_working filter 5. Filter (0.45 µm) prep_working->filter hplc_vial 6. Transfer to HPLC Vial filter->hplc_vial

Caption: Workflow for sample preparation of API and Drug Product.

HPLC-UV Method for Quantification

This method is designed for the reliable quantification of this compound. A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte.

Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for quinoline derivatives.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible.[4]
Mobile Phase B AcetonitrileStrong organic solvent offering good elution strength and low UV cutoff.
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 90-10% B; 10-12 min: 10% BA gradient ensures elution of the main peak with good symmetry while cleaning the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 35 °CEnhances efficiency and reproducibility by reducing mobile phase viscosity.[10]
Injection Volume 10 µLA small volume minimizes potential for peak overload.
Detection UV at 254 nmAromatic nature of the quinoline ring ensures strong absorbance. A PDA detector can be used to confirm peak purity.
Run Time 12 minutesAllows for elution and column re-equilibration.

Table 2: Recommended HPLC-UV method parameters.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating system.[11] Five replicate injections of a standard solution (e.g., 50 µg/mL) are made.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.5%Demonstrates injection precision.[11]
% RSD of Retention Time ≤ 1.0%Confirms pumping stability.

Table 3: System suitability criteria based on ICH and USP standards.

HPLC Analysis Workflow

start Prepared Sample in Vial autosampler 1. Autosampler Injection (10 µL) start->autosampler column 3. C18 Column Separation (35°C) autosampler->column pump 2. Isocratic Pump (1.0 mL/min) pump->column detector 4. UV Detection (254 nm) column->detector data_system 5. Data Acquisition & Processing detector->data_system

Caption: General experimental workflow for HPLC analysis.

LC-MS Method for Identification and Confirmation

This method uses the established HPLC separation coupled with a mass spectrometer for definitive identification. Electrospray ionization (ESI) in positive ion mode is the ideal choice, as the amine functionality is readily protonated to form the [M+H]⁺ ion.[12][13]

Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Instrument LC system coupled to a Single Quadrupole or Triple Quadrupole/TOF MSProvides mass confirmation and/or fragmentation data.
Ionization Source Electrospray Ionization (ESI), Positive ModeOptimal for ionizing basic compounds like amines.[14][15]
Capillary Voltage 3.5 kVCreates a stable spray for efficient ionization.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Desolvation Temp. 350 °CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 650 L/hr (Nitrogen)Aids in droplet desolvation.
Acquisition Mode Full Scan (m/z 100-400) and/or SIRFull scan for general analysis; Selected Ion Recording (SIR) at m/z 189.1 for enhanced sensitivity and specificity.[4][16]

Table 4: Recommended LC-MS method parameters.

Data Analysis

The primary goal is to confirm the presence of the analyte by matching its retention time and mass-to-charge ratio.

  • Retention Time (RT) Match: The RT of the peak in the sample chromatogram should match that of the reference standard.

  • Mass Confirmation: The mass spectrum extracted from the peak of interest should show a prominent ion at m/z 189.1 ± 0.2 Da, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can confirm the elemental composition with high confidence.[13]

LC-MS Analysis Workflow

lc_separation 1. HPLC Separation (as per Section 3.1) esi_source 2. ESI Source (Positive Ion Mode) lc_separation->esi_source mass_analyzer 3. Mass Analyzer (Scan or SIR m/z 189.1) esi_source->mass_analyzer detector_ms 4. Ion Detector mass_analyzer->detector_ms data_analysis 5. Data Analysis (RT & Mass Confirmation) detector_ms->data_analysis

Caption: Workflow for LC-MS based identification.

Method Validation Framework

To ensure the developed methods are fit for purpose, a validation study must be conducted in accordance with ICH Q2(R2) guidelines.[2] This establishes the trustworthiness and reliability of the data generated.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing placebo samples and spiked samples.

  • Linearity: A linear relationship between concentration and detector response should be established across a defined range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) ≥ 0.999 is typically required.

  • Accuracy: The closeness of test results to the true value, determined by spike-recovery studies on a placebo matrix. Recoveries are typically expected to be within 98.0-102.0%.[17]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., 6 replicate preparations at 100% concentration).

    • Intermediate Precision: Assesses the method's consistency across different days, analysts, or equipment. The relative standard deviation (%RSD) should typically be ≤ 2.0%.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition), demonstrating its reliability for routine use.[17]

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive and scientifically-grounded framework for the analysis of this compound. The HPLC method is suitable for robust, routine quantification, while the LC-MS method offers definitive confirmation of identity. By explaining the causality behind procedural choices and grounding the protocols in established validation principles, these methods are designed for immediate and reliable implementation in a regulated drug development environment.

References

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Pérez-Albaladejo, E., et al. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.
  • Korfmacher, W. A. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC North America.
  • O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
  • Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. PubMed.
  • Pérez-Albaladejo, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
  • Pérez-Albaladejo, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Kertész, V., & Van Berkel, G. J. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • PubChemLite. (n.d.). This compound (C11H12N2O).
  • ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ER2i5RAzSRmtqhdptkO_VQ5QBa4G_vZAu-2YN6g0IL4wGYFFyctKeLEAfy3f-M3NO5T2ipEwr9Kb-w4hU5a1PeTtGB4YkL9dxJ6Blgjk59XX2L3_aoHdIH7H4ekS8IwfMY-hzo2AkGx1iq7qXrZLXp7REgVGryIp2eu43GI47Irjs9_qnQ-MQrd_UhVQfBI=](

Sources

Using 8-Methoxy-3-methylquinolin-4-amine as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 8-Methoxy-3-methylquinolin-4-amine in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 1798756-29-2) represents a privileged scaffold in modern drug discovery, particularly within the fields of Type II Kinase Inhibitors and Antimalarial Therapeutics . Unlike the ubiquitous 4-aminoquinoline core found in Chloroquine, the addition of the 8-methoxy group (mimicking the electronic properties of Gatifloxacin/Moxifloxacin) and the 3-methyl group (providing a steric "twist" that enhances selectivity) makes this intermediate a critical tool for Fragment-Based Drug Discovery (FBDD).

This guide details the scalable synthesis of this intermediate and its downstream application in synthesizing urea-based kinase inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1798756-29-2
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
pKa (Calculated) ~8.4 (Quinoline N), ~4.5 (Aniline N)
Key Structural Features 8-OMe: Electron-donating, increases basicity, alters metabolic stability.3-Me: Steric block, restricts rotation of 4-substituents, improves selectivity.

Part 2: Synthetic Utility & Mechanism

The utility of this compound lies in its ability to serve as a nucleophilic warhead in the synthesis of urea, amide, or carbamate linkers. In kinase inhibitor design, the 4-aminoquinoline moiety often binds to the hinge region of the ATP-binding pocket, while the 3-methyl group occupies the "gatekeeper" region or hydrophobic back-pocket, enhancing potency against resistant mutants.

Mechanism of Synthesis (Conrad-Limpach Approach)

The most robust route to this intermediate utilizes the Conrad-Limpach synthesis , favoring the formation of the 4-hydroxyquinoline isomer (kinetically controlled) over the 2-hydroxy isomer (thermodynamically controlled).

SynthesisWorkflow Start1 2-Methoxyaniline (Starting Material) Intermediate1 Enamine Intermediate (Schiff Base) Start1->Intermediate1 Acid Cat. Dean-Stark Start2 Ethyl 2-methylacetoacetate Start2->Intermediate1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization Quinolinol 8-Methoxy-3-methyl quinolin-4-ol Cyclization->Quinolinol Chlorination Chlorination (POCl3) Quinolinol->Chlorination ChloroInt 4-Chloro-8-methoxy 3-methylquinoline Chlorination->ChloroInt Amination Amination (NH3/MeOH, High Pressure) ChloroInt->Amination FinalProduct 8-Methoxy-3-methyl quinolin-4-amine Amination->FinalProduct

Figure 1: Step-wise synthetic pathway for this compound via the Conrad-Limpach protocol.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (4-Amino-8-methoxy-3-methylquinoline)

Objective: To produce gram-scale quantities of the intermediate with >98% purity.

Reagents:

  • 2-Methoxyaniline (Anisidine)

  • Ethyl 2-methylacetoacetate

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus Oxychloride (POCl₃)

  • Ammonia in Methanol (7N)

Step 1: Enamine Formation & Cyclization [1]

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 2-methoxyaniline (12.3 g, 100 mmol), ethyl 2-methylacetoacetate (15.8 g, 110 mmol), and benzene (150 mL). Add catalytic p-toluenesulfonic acid (0.1 g).

  • Reflux: Heat to reflux until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 4-6 hours).

  • Solvent Removal: Evaporate benzene under reduced pressure to yield the crude enamine oil.

  • Cyclization: Add the crude oil dropwise to vigorously stirring Dowtherm A (50 mL) pre-heated to 250°C . Critical: Maintain temperature >245°C to prevent formation of the 2-hydroxy isomer (Knorr product).

  • Isolation: After addition, stir for 30 mins. Cool to room temperature. Dilute with hexanes (100 mL) to precipitate the product. Filter and wash with hexanes to obtain 8-Methoxy-3-methylquinolin-4-ol .

Step 2: Chlorination

  • Suspend the quinolin-4-ol (10 g) in POCl₃ (50 mL).

  • Heat to reflux (105°C) for 2 hours. The suspension will clear as the reaction proceeds.

  • Quench: Cool to RT and carefully pour onto crushed ice/NH₄OH mixture (exothermic!).

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield 4-Chloro-8-methoxy-3-methylquinoline .

Step 3: Amination (The Target)

  • Place the 4-chloro intermediate (5 g) and 7N NH₃ in MeOH (50 mL) into a stainless steel pressure vessel (bomb).

  • Heat to 130°C for 18 hours.

  • Cool, vent carefully, and concentrate the solvent.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to yield This compound as a pale yellow solid.

Protocol 2: Application - Synthesis of Urea-Linked Kinase Inhibitors

Objective: To utilize the 4-amino scaffold to create a library of potential VEGFR/PDGFR inhibitors.

Rationale: The 4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring (para-position). Therefore, activation of the coupling partner is required.

Procedure:

  • Activation: Dissolve the desired aryl isocyanate (1.1 equiv) in dry THF.

    • Alternative: If the isocyanate is not available, generate it in situ from the corresponding aniline using Triphosgene and Triethylamine.

  • Coupling: Add This compound (1.0 equiv) to the isocyanate solution.

  • Catalysis: Add NaH (1.2 equiv) or LiHMDS if the reaction is sluggish (often required due to the steric hindrance of the 3-methyl group).

  • Reaction: Stir at 60°C for 4-12 hours under Argon.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2][3][4]

  • Result: Formation of the 1-(8-methoxy-3-methylquinolin-4-yl)-3-arylurea .

Data Summary: Optimization of Coupling Conditions

Base / Catalyst Solvent Temp (°C) Yield (%) Notes
None THF 60 < 10 Reaction failed; amine is too unreactive.
NaH (60%) DMF 0 -> RT 82 Optimal condition.
LiHMDS THF -78 -> RT 75 Good, but requires cryogenic cooling.

| Pyridine | DCM | Reflux | 25 | Insufficient activation. |

Part 4: Troubleshooting & Critical Parameters

1. Regioselectivity Issues (Step 1):

  • Symptom:[1][3][4][5][6][7][8] Formation of 2-hydroxyquinoline instead of 4-hydroxy.

  • Cause: Cyclization temperature too low (<220°C).

  • Solution: Ensure Dowtherm A is at a rolling boil (250°C) before adding the enamine. Add slowly to maintain temp.

2. Incomplete Amination (Step 3):

  • Symptom:[1][3][4][5][6][7][8] Recovery of 4-chloro starting material.[9]

  • Cause: Steric hindrance of the 3-methyl group blocks nucleophilic attack.

  • Solution: Use a sealed vessel (bomb) to achieve higher temperatures (130-140°C) or switch to CuI-catalyzed amination (Ullmann-type) if ammonia gas is insufficient.

3. Solubility:

  • The final amine is moderately soluble in DCM and MeOH but insoluble in water and hexanes. Use 10% MeOH in DCM for TLC monitoring.

References

  • Preparation of 4-Aminoquinolines: Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." (2023).[4][10]

  • Conrad-Limpach Synthesis:Journal of the American Chemical Society.
  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors."

  • P-CAB Intermediates: Bioorganic & Medicinal Chemistry Letters. "Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)." (2015).[6][10][11][12]

  • Antimalarial Activity of 8-Methoxyquinolines: Antimicrobial Agents and Chemotherapy. "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." (2005).[10][11][12]

Sources

Experimental design for in vivo testing of 8-Methoxy-3-methylquinolin-4-amine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 8-Methoxy-3-methylquinolin-4-amine, a novel small molecule with potential therapeutic applications. Given the limited public data on this specific compound, this guide is structured to navigate the logical progression of early-stage drug development, from fundamental characterization to efficacy testing in relevant animal models. The protocols herein are designed to be adaptable, with a focus on scientific integrity, ethical considerations, and robust data generation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Rationale for In Vivo Testing

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with prominent examples demonstrating a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure of this compound belongs to this versatile class of compounds, suggesting its potential as a therapeutic agent. While in vitro assays are invaluable for initial screening, in vivo studies are a critical and necessary step to understand a compound's behavior in a complex biological system.[5][6][7] Such studies are essential for elucidating its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), assessing its safety, and determining its efficacy in a disease context.[6][8]

The following protocols and guidelines are designed to systematically evaluate this compound, ensuring that the generated data is reliable, reproducible, and translatable to further preclinical and clinical development.[9][10] All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals, and studies should be designed and reported following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[11][12][13][14]

Pre-formulation and Formulation Development for In Vivo Administration

A significant hurdle in preclinical development is the formulation of poorly water-soluble compounds for in vivo administration.[15][16][17] An appropriate vehicle is crucial for ensuring consistent bioavailability and accurate interpretation of experimental results.[18][19]

Protocol 1: Vehicle Screening and Formulation Preparation
  • Solubility Assessment:

    • Determine the solubility of this compound in a panel of common, biocompatible solvents and excipients.

    • Recommended screening vehicles include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (DMSO)

      • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v)

      • Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[15][16]

  • Vehicle Selection and Optimization:

    • Based on the solubility data, select a primary solvent or a co-solvent system.

    • If using DMSO, the final concentration should ideally be below 5% to avoid toxicity.

    • For oral administration, a suspension in a vehicle like 0.5% CMC is often suitable.

    • For intravenous administration, a clear, soluble formulation is required. This may involve co-solvents like PEG400 or cyclodextrins.[16]

  • Formulation Preparation (Example for Oral Suspension):

    • Accurately weigh the required amount of this compound.

    • If necessary, create a paste with a small amount of surfactant (e.g., Tween 80) to aid in wetting the powder.

    • Gradually add the chosen vehicle (e.g., 0.5% CMC in sterile water) while triturating or vortexing to ensure a uniform suspension.

    • Visually inspect for homogeneity and store appropriately (typically at 4°C, protected from light). Prepare fresh on the day of dosing.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding how a drug is processed by the body over time.[8][20] A pilot PK study in a rodent model, such as mice, is a critical first step to determine key parameters that will guide dose selection for subsequent efficacy studies.[21][22]

Experimental Design: Pilot Pharmacokinetic Study in Mice
ParameterDescription
Animal Model Male CD-1 mice (or other common strain), 8-10 weeks old
Number of Animals 3 animals per time point
Administration Routes Intravenous (IV) via tail vein; Oral (PO) via gavage
Dose Levels IV: 1-2 mg/kg (as a low, soluble dose); PO: 10-50 mg/kg
Blood Sampling Serial or terminal bleeding at specified time points
Time Points (IV) 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Time Points (PO) 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Sample Collection ~50 µL of whole blood collected into EDTA-coated tubes
Sample Processing Centrifuge to separate plasma; store plasma at -80°C until analysis
Analytical Method LC-MS/MS for quantification of this compound in plasma
Key Parameters Cmax, Tmax, AUC, t1/2, Clearance (CL), Volume of distribution (Vd), Bioavailability (%F)
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
  • Dose animals as per the experimental design.

  • At each designated time point, collect approximately 50 µL of blood from the saphenous vein or via cardiac puncture for terminal collection.

  • Immediately transfer the blood into pre-chilled EDTA-coated microcentrifuge tubes.

  • Gently invert the tubes to mix.

  • Keep samples on ice until centrifugation.

  • Centrifuge at 4°C for 10 minutes at 2000 x g to separate plasma.

  • Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.

  • Store plasma samples at -80°C until LC-MS/MS analysis.

Visualization: General Workflow for In Vivo Compound Evaluation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Reporting Formulation Formulation Development PK Pharmacokinetic (PK) Study Formulation->PK Tox Dose Range-Finding (Toxicity) PK->Tox Model Select Animal Model Tox->Model Efficacy Efficacy Study Model->Efficacy Analysis Data Analysis Efficacy->Analysis Report Interpretation & Reporting Analysis->Report

Caption: Workflow for in vivo compound evaluation.

Acute Toxicity and Dose-Range Finding

Before proceeding to efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) and to observe any acute toxicities. This information is vital for selecting safe and effective dose levels for chronic studies.

Protocol 3: Dose Escalation for MTD Determination
  • Use a small cohort of animals (e.g., n=3-5 per group).

  • Administer single doses of this compound in escalating concentrations (e.g., 10, 30, 100, 300 mg/kg).

  • Monitor animals closely for the first 4 hours and then daily for 7-14 days.

  • Record clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Efficacy Studies in a Selected Animal Model

The choice of animal model is contingent on the hypothesized therapeutic application of this compound. Based on the activities of related quinoline compounds, we will outline protocols for two common therapeutic areas: oncology and inflammation.

Option A: Oncology - Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating anti-cancer drug efficacy.[23][24]

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Group Allocation:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.

  • Experimental Groups:

GroupTreatmentDoseRouteScheduleN
1Vehicle Control-PODaily8-10
2Positive Control (e.g., Paclitaxel)10 mg/kgIPQ3D8-10
3This compoundLow Dose (e.g., 25 mg/kg)PODaily8-10
4This compoundHigh Dose (e.g., 75 mg/kg)PODaily8-10
  • Dosing and Monitoring:

    • Administer treatments as per the schedule for a defined period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity, tumor weight at necropsy.

Option B: Inflammation - Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[25][26][27][28]

  • Animal Model and Acclimation:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimate animals for at least 7 days before the experiment.

  • Experimental Groups:

GroupTreatmentDoseRouteN
1Vehicle Control (e.g., 0.5% CMC)-PO6-8
2Positive Control (e.g., Indomethacin)10 mg/kgPO6-8
3This compoundLow Dose (e.g., 25 mg/kg)PO6-8
4This compoundHigh Dose (e.g., 75 mg/kg)PO6-8
  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoints:

    • Primary: Paw volume (edema) at each time point.

    • Secondary: Percentage inhibition of edema compared to the vehicle control group.

Statistical Analysis and Data Interpretation

Proper statistical analysis is crucial for the valid interpretation of in vivo data.[29][30][31]

  • Power Analysis: Perform a power calculation before starting the study to determine the appropriate sample size needed to detect a statistically significant effect.

  • Data Analysis:

    • For tumor growth studies, use a two-way repeated-measures ANOVA to compare tumor volumes over time between groups.

    • For paw edema studies, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the control group at each time point.

  • Data Presentation: Present data clearly using tables and graphs (e.g., mean ± SEM).

  • Interpretation: Interpret the results in the context of the study's objectives and limitations.[14] Consider both the statistical significance and the biological relevance of the findings.

Visualization: Decision Tree for Model Selection

G Hypothesis Hypothesized Activity? AntiCancer Anti-Cancer Hypothesis->AntiCancer Oncology AntiInflammatory Anti-Inflammatory Hypothesis->AntiInflammatory Inflammation Xenograft Xenograft Model AntiCancer->Xenograft PDX PDX Model AntiCancer->PDX Carrageenan Carrageenan Edema AntiInflammatory->Carrageenan LPS LPS Challenge AntiInflammatory->LPS

Caption: Decision tree for selecting a relevant in vivo model.

Conclusion

The successful in vivo evaluation of a novel compound like this compound requires a systematic, multi-phased approach. By first establishing a suitable formulation and understanding the compound's pharmacokinetic profile, researchers can design more informative and reliable efficacy studies. The choice of the efficacy model must be hypothesis-driven, and all experiments should be conducted with rigorous attention to experimental design, ethical guidelines, and statistical analysis. These application notes provide a foundational guide to navigate this process, ultimately enabling a thorough assessment of the therapeutic potential of this compound.

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  • (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025, October 15). ResearchGate. Retrieved February 15, 2026, from [Link]

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Application Notes: 8-Methoxy-3-methylquinolin-4-amine (MMQA) for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline scaffolds are a privileged class of heterocyclic aromatic compounds extensively explored as molecular probes due to their inherent fluorescence properties, synthetic versatility, and significant roles in medicinal chemistry.[1][2] Derivatives of 4-aminoquinoline, in particular, are well-documented as weak bases that can accumulate in acidic organelles like lysosomes, a property termed lysosomotropism.[3][4][5][6][7] This accumulation is driven by protonation in the low-pH environment, which traps the molecule and can lead to a dramatic enhancement of fluorescence.[3][8]

This document introduces 8-Methoxy-3-methylquinolin-4-amine (MMQA) , a novel quinoline derivative, as a potential fluorescent probe for live-cell imaging. Based on its structural features, we hypothesize that MMQA will function as a pH-sensitive, lysosomotropic agent, exhibiting low fluorescence at neutral cytosolic pH and bright fluorescence upon accumulation and protonation within acidic organelles.

Structural and Photophysical Rationale

The structure of MMQA incorporates key features that suggest its utility as a fluorescent probe:

  • 4-Aminoquinoline Core: This moiety is the primary driver for the proposed lysosomotropic behavior. The basic amine group is expected to be largely neutral at cytosolic pH (~7.4), allowing for membrane permeability. Upon encountering the acidic lumen of lysosomes (pH 4.5–5.5), the amine is protonated, trapping the molecule inside.[3][8][9]

  • 8-Methoxy Group: The electron-donating methoxy group at the 8-position is anticipated to modulate the photophysical properties of the quinoline core, potentially enhancing the quantum yield and shifting the emission spectrum.[10]

  • 3-Methyl Group: The methyl substituent may influence the steric and electronic properties, further fine-tuning the spectral characteristics and interaction with the biological environment.

Based on these features and data from analogous quinoline compounds, we predict the following photophysical properties for MMQA.

PropertyPredicted Value / CharacteristicRationale / Notes
Excitation Max (λex) ~390 - 410 nmBased on the 4-aminoquinoline scaffold, compatible with standard 405 nm laser lines.
Emission Max (λem) ~480 - 520 nm (pH-dependent)Expected to be blue-green. A blue-shift in emission upon protonation in acidic environments is plausible.[2]
Quantum Yield (Φ) Low at pH 7.4; High at pH < 5.5The core mechanism relies on fluorescence activation in acidic conditions, a hallmark of pH-activatable probes.[9][11]
Molar Extinction Coefficient (ε) > 5,000 M⁻¹cm⁻¹Typical for quinoline-based dyes.
Photostability Moderate to HighQuinoline scaffolds are generally known for their robust photostability.[1]
Cytotoxicity Low at working concentrations4-aminoquinoline derivatives have been shown to be biocompatible for live-cell imaging at nanomolar to low micromolar concentrations.[12][13]

Proposed Mechanism of Action: Lysosomal Sequestration and Fluorescence Activation

We propose a mechanism based on the "ion trap" model, which is characteristic of lysosomotropic agents.[14]

  • Cellular Uptake: The neutral, unprotonated form of MMQA passively diffuses across the plasma membrane into the cell's cytoplasm (pH ~7.4). In this state, the probe is expected to be weakly fluorescent.

  • Organelle Accumulation: MMQA diffuses into various cellular compartments, including acidic organelles such as lysosomes and late endosomes.

  • Protonation and Trapping: Inside the acidic lumen (pH 4.5-5.5) of these organelles, the 4-amino group of MMQA becomes protonated. The resulting cationic form is membrane-impermeant and is therefore trapped and concentrated within the organelle.

  • Fluorescence Enhancement: This protonation event alters the electronic structure of the quinoline ring, disrupting photoinduced electron transfer (PET) quenching and leading to a significant increase in fluorescence intensity.[3]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm (pH 7.4) cluster_lysosome Lysosome (pH 4.5-5.5) MMQA_neutral_ext MMQA (Neutral) MMQA_neutral_cyto MMQA (Neutral) Low Fluorescence MMQA_neutral_ext->MMQA_neutral_cyto Passive Diffusion MMQA_protonated MMQA-H⁺ (Protonated) Trapped High Fluorescence MMQA_neutral_cyto->MMQA_protonated Diffusion & Protonation MMQA_protonated->MMQA_neutral_cyto Slow / Blocked Efflux G A 1. Seed Cells (24-48h before exp.) B 2. Prepare MMQA Staining Solution (50-500 nM in medium) A->B C 3. Incubate Cells with MMQA (30-60 min at 37°C) B->C D 4. Wash Cells (2x with warm medium) C->D F Optional: Co-stain with LysoTracker (Add with MMQA in Step 3) C->F E 5. Image Cells (Ex: ~405 nm, Em: ~480-520 nm) D->E

Caption: Workflow for live-cell staining with MMQA.

Step-by-Step Procedure:

  • Cell Preparation: Plate cells on a suitable glass-bottom dish or chamber slide to achieve 60-80% confluency on the day of the experiment.

  • Reagent Preparation:

    • Thaw the 1 mM MMQA stock solution.

    • Prepare a fresh working solution of MMQA by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration between 50 nM and 500 nM. Scientist's Note: It is critical to perform a concentration titration to find the optimal balance between signal intensity and potential cytotoxicity for your specific cell type.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the MMQA working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells twice with pre-warmed imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium to the dish for imaging.

  • Imaging:

    • Transfer the dish to a fluorescence microscope equipped with a 37°C environmental chamber.

    • Visualize the cells using a filter set appropriate for DAPI or violet laser excitation (e.g., Ex: 405 nm, Em: 450/50 bandpass or similar).

    • Acquire images. Expect to see bright, punctate structures in the perinuclear region, characteristic of lysosomes.

Protocol 2: Validation by Co-localization with LysoTracker™

To confirm that MMQA specifically accumulates in lysosomes, a co-localization experiment with a commercially validated lysosomal probe is essential.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • In the staining solution (Step 3), add both MMQA (e.g., 200 nM) and LysoTracker™ Red DND-99 (e.g., 50 nM) to the imaging medium. [12]3. Incubate and wash as described in Protocol 1.

  • Image the cells sequentially using two different channels:

    • MMQA Channel: Ex: ~405 nm, Em: ~480-520 nm (Green pseudocolor)

    • LysoTracker Channel: Ex: ~577 nm, Em: ~590 nm (Red pseudocolor)

  • Analysis: Merge the two channels. Co-localized puncta will appear yellow, confirming the accumulation of MMQA within the lysosomes identified by LysoTracker™.

Expected Results and Troubleshooting

Expected Results: Upon successful staining, confocal or widefield fluorescence microscopy will reveal distinct, bright punctate structures within the cytoplasm of live cells. These puncta should co-localize significantly with the signal from LysoTracker™ Red, confirming their identity as acidic lysosomes or related organelles. The surrounding cytoplasm and nucleus should exhibit minimal background fluorescence.

Troubleshooting:

  • No/Weak Signal:

    • Cause: Concentration of MMQA is too low.

    • Solution: Increase the probe concentration in a stepwise manner (e.g., 100 nM, 250 nM, 500 nM).

    • Cause: Incubation time is too short.

    • Solution: Increase the incubation time to 60 or 90 minutes.

    • Cause: Lysosomal pH is neutralized.

    • Solution: Ensure cells are healthy. As a control, treat cells with a known lysosomal de-acidifying agent like Bafilomycin A1, which should prevent MMQA accumulation and fluorescence.

  • High Background Fluorescence:

    • Cause: Concentration of MMQA is too high, leading to non-specific binding.

    • Solution: Decrease the probe concentration and ensure thorough washing steps.

  • Cell Death/Toxicity:

    • Cause: Probe concentration is too high or incubation is too long. 4-aminoquinolines can disrupt lysosomal function at high concentrations. [5][7] * Solution: Reduce the concentration and/or incubation time. Confirm cell health using a viability stain like Calcein-AM.

References

  • A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles.ACS Central Science.
  • pH-Activable Fluorescent Probes for Targeting Cell Organelles.Purdue University Research Foundation.
  • A fluorescent pH probe for acidic organelles in living cells.RSC Publishing.
  • pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles.PubMed Central (PMC) - NIH.
  • Probes Useful at Acidic pH—Section 20.3.Thermo Fisher Scientific - US.
  • Antimalarial drugs: is the lysosomotropic hypothesis still valid?PubMed.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.Crimson Publishers.
  • Effects of lysosomotropic agents on lipogenesis.PubMed - NIH.
  • The Billion-Dollar Question: Are Cheap Antiparasitic Drugs Outsmarting Modern Oncology?Oncology Times.
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.PubMed Central (PMC) - NIH.
  • Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies.PubMed Central (PMC) - NIH.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.PubMed Central (PMC) - NIH.
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines.MDPI.
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  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.Lifescience Global.
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  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. ResearchGate. Available at: [Link]

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  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

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  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. Available at: [Link]

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  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • This compound (C11H12N2O). PubChemLite. Available at: [Link]

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  • 8-Methoxyquinoline | C10H9NO | CID 70310. PubChem - NIH. Available at: [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. Available at: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Analogs from 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline motif, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at multiple positions have made it a "privileged scaffold" in the development of therapeutic agents.[3] Historically, quinoline-based compounds like quinine and chloroquine revolutionized the treatment of malaria.[4] Modern drug development continues to leverage this scaffold for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral applications.[3][4][5]

The starting material, 8-Methoxy-3-methylquinolin-4-amine, serves as an excellent platform for analog synthesis. The C4-amino group is a key site for modification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of diverse substituents. The 8-methoxy group can influence the molecule's pharmacokinetic properties and may participate in target binding.[6][7] This guide provides a detailed exploration of robust synthetic strategies to generate a library of novel analogs from this versatile starting material, focusing on palladium-catalyzed cross-coupling reactions and direct N-functionalization.

Strategic Approaches for Analog Synthesis

The generation of a diverse chemical library from a core scaffold requires multiple orthogonal synthetic strategies. Here, we detail two powerful and widely applicable approaches: Palladium-catalyzed cross-coupling for C-N bond formation (Buchwald-Hartwig Amination) and direct derivatization of the C4-amino group.

A high-level overview of the synthetic workflow is presented below. This strategy allows for the divergent synthesis of a wide array of analogs from a common starting material.

G cluster_0 Core Scaffold cluster_1 Synthetic Strategies cluster_2 Analog Classes A This compound B Strategy 1: Direct N-Functionalization A->B Acylation / Alkylation C Strategy 2: Buchwald-Hartwig Amination (Requires prior conversion to 4-haloquinoline) A->C Sandmeyer Reaction (Amine to Halogen) D C4-Amides / Sulfonamides B->D E C4-Alkylated Amines B->E F C4-N-Aryl / N-Heteroaryl Analogs C->F

Caption: Divergent synthetic workflow for generating analogs.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[8] This reaction is indispensable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.[9] While our starting material is an amine, this protocol is presented for coupling various amines to a halogenated version of the core scaffold, demonstrating a key strategy in quinoline chemistry. To utilize this method, the 4-amino group of the starting material would first need to be converted to a halide (e.g., 4-chloro or 4-bromo) via a Sandmeyer-type reaction.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex is used. This is activated in situ to the catalytically active Pd(0) species.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical.[8] The ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to form the C-N bond. The choice of ligand can dramatically affect reaction scope and efficiency.

  • Base: A non-nucleophilic base, typically Cs₂CO₃ or K₃PO₄, is required to deprotonate the amine nucleophile, forming the more reactive amide anion without competing in side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Detailed Experimental Protocol: Synthesis of N-Aryl-8-methoxy-3-methylquinolin-4-amine

This protocol describes the coupling of 4-chloro-8-methoxy-3-methylquinoline with a generic aniline derivative.

Materials & Reagents:

  • 4-Chloro-8-methoxy-3-methylquinoline (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.10 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-8-methoxy-3-methylquinoline, the substituted aniline, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves a series of well-defined steps, including oxidative addition, ligand exchange, and reductive elimination, which are essential for understanding and optimizing the reaction.[8]

G A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)₂-X B->C D Ligand Exchange (Amine Coordination) C->D R'NH₂ E [Ar-Pd(II)(L)(H₂NR')-X]⁺ D->E F Deprotonation (Base) E->F -H⁺ G Ar-Pd(II)(L)-NHR' F->G H Reductive Elimination G->H H->A Regeneration I Ar-NHR' Product H->I Product Release

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 2: Direct N-Functionalization via Acylation

Direct modification of the C4-amino group is the most straightforward approach to generating analogs. Acylation to form amides introduces a hydrogen bond acceptor and can significantly alter the molecule's polarity and binding properties.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides or acid anhydrides are highly reactive electrophiles that readily acylate the nucleophilic amino group.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reagents without participating in the reaction.

Detailed Experimental Protocol: Synthesis of N-(8-methoxy-3-methylquinolin-4-yl)acetamide

Materials & Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Initial Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Add acetyl chloride dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Data Presentation and Characterization

The successful synthesis of novel analogs must be confirmed by rigorous analytical characterization. Below is a representative table summarizing the expected outcomes and data for the synthesized compounds.

Compound ID Synthetic Strategy R-Group Yield (%) ¹H NMR (δ, ppm) MS (m/z)
Analog-1 Acylation-C(O)CH₃85-95%Singlet ~2.2 ppm (3H, -CH₃)Expected [M+H]⁺
Analog-2 Buchwald-Hartwig-Phenyl60-80%Multiplets ~7.0-7.8 ppm (Ar-H)Expected [M+H]⁺
Analog-3 Buchwald-Hartwig-4-Fluorophenyl65-85%Multiplets ~7.1-7.6 ppm (Ar-H)Expected [M+H]⁺

Conclusion and Future Directions

The protocols outlined provide robust and versatile methods for the synthesis of novel analogs based on the this compound scaffold. Palladium-catalyzed cross-coupling reactions and direct N-functionalization are powerful tools for rapidly building a diverse library of compounds.[8][10] The resulting analogs can be screened for a wide range of biological activities, leveraging the quinoline core's proven pharmacological potential.[1][4] Future work could involve exploring other positions on the quinoline ring for functionalization or employing bioisosteric replacement strategies to further refine the pharmacological profile of lead compounds.[11][12]

References

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Troubleshooting & Optimization

Improving the yield and purity of 8-Methoxy-3-methylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Methoxy-3-methylquinolin-4-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important quinoline derivative. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Overview of the Primary Synthetic Challenge

The synthesis of 4-aminoquinoline derivatives, such as this compound, often involves multi-step sequences. A common and effective route is the cyclization of an appropriate aniline with a β-ketoester, a method conceptually related to the Conrad-Limpach and Gould-Jacobs reactions.[1][2] This is typically followed by chlorination and subsequent amination. A primary challenge in these syntheses is the high-temperature cyclization step (often >250 °C), which can lead to low yields, product decomposition, and the formation of difficult-to-remove impurities.[2][3] This guide will focus on troubleshooting this critical cyclization and subsequent transformation steps.

A generalized synthetic pathway is illustrated below:

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 2-Methoxyaniline Intermediate1 Enamine Intermediate A->Intermediate1 Acid Catalyst (e.g., Acetic Acid) B Ethyl 2-methylacetoacetate B->Intermediate1 Intermediate2 8-Methoxy-3-methyl quinolin-4-ol Intermediate1->Intermediate2 High-Boiling Solvent (e.g., Dowtherm A, ~250°C) Intermediate3 4-Chloro-8-methoxy- 3-methylquinoline Intermediate2->Intermediate3 POCl₃ FinalProduct 8-Methoxy-3-methyl quinolin-4-amine Intermediate3->FinalProduct Ammonia Source (e.g., NH₄Cl, NH₃ in EtOH) Troubleshooting_Flow Start Problem Identified Problem_Yield Low Yield in Cyclization (Step 2) Start->Problem_Yield Problem_Purity Impure Product/ Tar Formation Start->Problem_Purity Problem_Reaction Incomplete Reaction (Steps 3 or 4) Start->Problem_Reaction Check_Temp Check Temperature Control (250-260°C in Dowtherm A?) Problem_Yield->Check_Temp Check_Time Reaction Time Minimized via TLC? Problem_Purity->Check_Time Check_Reagents Reagents Fresh? (e.g., POCl₃, NH₃ source) Problem_Reaction->Check_Reagents Check_Atmosphere Using Inert Atmosphere (N₂ or Ar)? Check_Temp->Check_Atmosphere Yes Solution_Yield Optimize Temp, Atmosphere, and Reagent Purity. Check_Temp->Solution_Yield No Check_Purity Purity of Starting Materials Verified? Check_Atmosphere->Check_Purity Yes Check_Atmosphere->Solution_Yield No Check_Purity->Solution_Yield Yes Check_Purity->Solution_Yield No Check_Heating Using High-Boiling Solvent (Not Neat)? Check_Time->Check_Heating Yes Solution_Purity Reduce Reaction Time. Ensure Use of Proper Solvent. Check_Time->Solution_Purity No Check_Heating->Solution_Purity Yes Check_Heating->Solution_Purity No Check_Conditions Conditions Sufficient? (Temp, Pressure, Time) Check_Reagents->Check_Conditions Yes Solution_Reaction Use Fresh Reagents. Increase Temp/Time/Pressure. Check_Reagents->Solution_Reaction No Check_Conditions->Solution_Reaction Yes Check_Conditions->Solution_Reaction No

Sources

Troubleshooting common issues in 4-aminoquinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Troubleshooting & Optimization

Introduction: The 4-Aminoquinoline Scaffold

Welcome to the technical support hub for 4-aminoquinoline synthesis. This scaffold is the pharmacophore for historic antimalarials like Chloroquine and Amodiaquine .

While the chemistry is well-established, it is unforgiving. The synthesis typically follows the Gould-Jacobs reaction , a sequence requiring extreme thermal control and rigorous moisture management. This guide addresses the specific failure points reported by medicinal chemists and process engineers.

Module 1: The Backbone Construction (Gould-Jacobs Cyclization)

Core Workflow: Aniline Condensation


 Thermal Cyclization 

Saponification

Decarboxylation.[1][2]
Visualization: The Gould-Jacobs Pathway

The following diagram outlines the critical intermediate states and the thermal requirements for the cyclization step.[3]

GouldJacobs Aniline m-Chloroaniline Enamine Enamine Intermediate (Acrylate) Aniline->Enamine Condensation 110°C, -EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Enamine Cyclized 4-Hydroxyquinoline-3-ester Enamine->Cyclized Thermal Cyclization 250°C (Dowtherm A) CRITICAL STEP Acid Carboxylic Acid Cyclized->Acid Saponification (NaOH) Final 4-Hydroxy-7-chloroquinoline (The Core) Acid->Final Decarboxylation 260°C

Caption: The Gould-Jacobs synthetic flow. Note the high-temperature requirement (250°C) for the cyclization step.[3]

Troubleshooting Ticket #01: "My cyclization yield is <20% and the mixture is dark."

Diagnosis: Insufficient Thermal Activation. The cyclization of the enamine (anilinoacrylate) to the quinoline ring is a pericyclic reaction that requires temperatures exceeding 250°C . Standard solvents like toluene or DMF are insufficient.

Solution Protocol:

  • Solvent Switch: You must use a eutectic mixture of biphenyl and diphenyl ether (e.g., Dowtherm A ).[4] Its boiling point is ~258°C.

  • Technique: Add the enamine dropwise into already boiling Dowtherm A. This ensures immediate exposure to the activation temperature, favoring cyclization over polymerization.

  • Validation: The product should precipitate out of the cooled Dowtherm A as a solid, allowing for filtration and washing with hexanes.

Troubleshooting Ticket #02: "I'm getting a mixture of isomers."

Diagnosis: Regioselectivity Failure (The meta-substituent problem). When using m-chloroaniline, cyclization can occur at two ortho positions, yielding both the 7-chloro (desired) and 5-chloro (undesired) isomers.

PrecursorIsomer A (Desired)Isomer B (Undesired)Mechanism Driver
m-Chloroaniline7-Chloro-4-hydroxyquinoline 5-Chloro-4-hydroxyquinolineSteric vs. Electronic control

Expert Insight: Electronic effects slightly favor the 7-chloro position, but the mixture is often unavoidable (approx. 3:1 ratio).

  • Fix: Do not attempt to separate isomers at the enamine stage. Proceed to the 4-hydroxyquinoline stage.[1][3][5][6][7] The 7-chloro isomer is typically less soluble in ethanol/acetic acid mixtures, allowing for fractional crystallization .

Module 2: The Activation (Chlorination with )

Objective: Convert the tautomeric 4-hydroxy group (4-quinolone) into a 4-chloro leaving group.[5][6]

Troubleshooting Ticket #03: "The reaction turned into a black tar/solidified."

Diagnosis: Runaway Exotherm or Poor Reagent Quality. Phosphorus oxychloride (


) acts as both solvent and reagent. Old 

contains phosphoric acid (hydrolysis product), which catalyzes polymerization.

Corrective Actions:

  • Reagent Quality: Distill

    
     before use if the bottle is old. The liquid should be clear, not cloudy.
    
  • Stoichiometry: Use a large excess (5–10 equivalents) of

    
    . It solubilizes the complex.
    
  • Temperature Ramp: Do not heat immediately. Stir at Room Temperature (RT) for 30 mins to allow the Vilsmeier-Haack type active species to form, then heat to reflux (105°C).

Safety Critical (Quenching): Never pour water into the reaction mixture. Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. The hydrolysis of excess


 is violently exothermic.

Module 3: The Coupling ( Reaction)

Objective: Displacement of the 4-chloro group by the amine side chain (e.g., 4-amino-1-diethylaminopentane).

Visualization: Mechanism of Acid-Catalyzed Substitution

Why do we often add phenol or acid? It protonates the ring nitrogen, making the C-4 position more electrophilic.

SNAr Start 4-Chloroquinoline Activated Activated Species (N-H+ makes C4 electrophilic) Start->Activated + H+ Acid Acid Catalyst (Protonation) Acid->Activated Meisenheimer Meisenheimer-like Complex Activated->Meisenheimer + R-NH2 Attack Nucleophilic Attack (Amine Side Chain) Product 4-Aminoquinoline (Final Drug) Meisenheimer->Product - HCl (Re-aromatization)

Caption: Acid-catalyzed nucleophilic aromatic substitution (


). Protonation of the quinoline nitrogen lowers the activation energy.
Troubleshooting Ticket #04: "The reaction is stuck; the amine won't displace the chloride."

Diagnosis: Steric Hindrance or Insufficient Activation. Standard


 on quinolines is sluggish if the amine is bulky or if the quinoline is electron-rich.

Optimization Protocol:

  • The "Surrey" Modification: Add Phenol (1.0–2.0 equiv).

    • Mechanism:[3][5][6][8][9][10][11] Phenol acts as a proton shuttle. It protonates the quinoline nitrogen (activating the ring) and solvates the transition state.

  • Temperature: This is not a room-temperature reaction. Heat to 160–180°C .

  • Atmosphere: Oxygen can cause oxidative tarring at these temperatures. Run under Nitrogen (

    
    ).[12]
    

Module 4: Purification & Characterization

Core Challenge: Aminoquinolines are amphoteric (basic quinoline nitrogen + secondary amine side chain).

Standard Purification Workflow

Do not rely solely on silica chromatography (streaking is common due to basicity). Use Acid-Base Extraction :

  • Dissolution: Dissolve crude reaction mix in dilute HCl (Product goes into aqueous phase; non-basic tars stay in organic).

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted phenol/neutrals).

  • Basify: Slowly add

    
     or NaOH to the aqueous layer until pH > 10.
    
  • Extract: The free base product will precipitate or oil out. Extract into Chloroform (

    
    ) or DCM.
    
  • Salt Formation: To stabilize the product, convert it to a Diphosphate or Sulfate salt (as seen in Chloroquine Phosphate).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][3][7][12][13] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508.

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline.[1][5][7][12][14][15][16] Organic Syntheses, Coll.[17] Vol. 3, p.272.[17]

Sources

Optimization of reaction conditions for synthesizing 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the synthesis of 8-Methoxy-3-methylquinolin-4-amine . It is designed to troubleshoot specific bottlenecks in the Conrad-Limpach-based synthetic route , which is the industry standard for this substitution pattern.

Current Status: Operational Role: Senior Application Scientist Scope: Reaction Optimization, Troubleshooting, and Safety Protocols

Module 1: The Synthetic Blueprint

Q: What is the most reliable route for this specific scaffold?

A: For the 8-methoxy-3-methyl substitution pattern, the Conrad-Limpach synthesis is superior to the Gould-Jacobs or Skraup reactions. The specific placement of the methyl group at position 3 and the methoxy at position 8 dictates the starting materials: o-Anisidine (2-methoxyaniline) and Ethyl 2-methylacetoacetate .

The Workflow:

  • Condensation: Formation of the enamine intermediate.[1][2]

  • Cyclization: Thermal ring closure to form the quinolone core.

  • Activation: Chlorination of the 4-position.

  • Amination: Nucleophilic displacement to install the amine.

Visual Workflow (DOT Diagram)

SynthesisRoute Start o-Anisidine + Ethyl 2-methylacetoacetate Enamine Enamine Intermediate (Isolation Critical) Start->Enamine Acid Cat. / Reflux (Dean-Stark) Quinolone 8-Methoxy-3-methyl quinolin-4(1H)-one Enamine->Quinolone Dowtherm A 250°C Chloro 4-Chloro-8-methoxy -3-methylquinoline Quinolone->Chloro POCl3 Reflux Target 8-Methoxy-3-methyl quinolin-4-amine Chloro->Target NH3 / Phenol 160°C

Caption: Step-by-step synthetic pathway from precursors to the final amino-quinoline target.

Module 2: Troubleshooting the Cyclization (The "Ring Closure" Bottleneck)

Q: My reaction yields the 2-quinolone isomer or fails to cyclize. What is going wrong?

A: This is a classic failure mode caused by Kinetic vs. Thermodynamic control .

  • The Issue: If you heat the aniline and ketoester together at high temperatures immediately, you favor the formation of the anilide (Knorr synthesis pathway), which cyclizes to the 2-hydroxy isomer.

  • The Fix: You must separate the process into two distinct thermal stages.

Protocol for Specificity:

  • Step 1 (Low Temp): Reflux o-anisidine and ethyl 2-methylacetoacetate in toluene with a catalytic amount of acetic acid and a Dean-Stark trap.

    • Goal: Remove water to drive enamine formation.

    • Checkpoint: Monitor TLC.[1][3] Do not proceed until the starting aniline is consumed. Isolate the enamine as an oil or solid.

  • Step 2 (High Temp): Add the isolated enamine dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C .

    • Why: The rapid thermal shock favors the intramolecular electrocyclic ring closure to the 4-quinolone.

Optimization Data: Cyclization Solvent Effects
Solvent SystemTemperature (°C)Typical YieldPrimary Issue
Dowtherm A 250-257 85-92% Optimal. High boiling point ensures rapid cyclization.
Mineral Oil200-22050-60%Difficult workup; temperature often too low for difficult substrates.
Polyphosphoric Acid (PPA)120-14030-45%Promotes side reactions; viscous; difficult to stir.
Ethanol (Reflux)780%Temperature insufficient for Conrad-Limpach cyclization.

Module 3: Optimizing the Chlorination (The "Activation" Step)

Q: The conversion to the 4-chloro derivative is incomplete. Should I add PCl5?

A: While PCl5 is a common additive, it is often unnecessary for 8-methoxy substrates and can complicate purification.

  • Recommendation: Use neat POCl3 (Phosphorus Oxychloride) .

  • Crucial Tweak: The 3-methyl group adds steric bulk. If the reaction stalls, add 0.1 equivalents of N,N-Dimethylaniline . This acts as a base catalyst to facilitate the formation of the dichlorophosphate intermediate.

Safety & Workup Protocol (Self-Validating):

  • The Hazard: Quenching POCl3 is highly exothermic.

  • The Protocol:

    • Evaporate excess POCl3 under reduced pressure before quenching.

    • Pour the residue slowly onto a mixture of crushed ice and ammonia water .

    • Validation: The pH must remain basic (pH > 9) during quenching to prevent hydrolysis of the newly formed C-Cl bond back to the quinolone.

Module 4: Mastering the Amination (The "Functionalization" Step)

Q: Direct amination with ammonia gas is not working. Why?

A: The 4-chloro-3-methylquinoline core is deactivated by the electron-donating 8-methoxy group and sterically hindered by the 3-methyl group. Standard SNAr conditions (NH3 gas in ethanol) often fail.

Recommended Protocol: The Phenol Melt Method

This method uses phenol as a proton-shuttle solvent, significantly lowering the activation energy for the substitution.

  • Mixture: Combine 4-chloro-8-methoxy-3-methylquinoline (1 eq) with Phenol (5-10 eq) .

  • Reagent: Pass dry Ammonia gas into the melt or add Ammonium Acetate .

  • Conditions: Heat to 160-170°C for 8-12 hours.

  • Workup: Cool, dilute with ethyl acetate, and wash extensively with 10% NaOH .

    • Why: NaOH converts the phenol into water-soluble sodium phenoxide, removing it from the organic layer.

Alternative: Buchwald-Hartwig Coupling

If the phenol melt degrades your substrate, use a Pd-catalyzed approach.

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BINAP or Xantphos (highly effective for hindered substrates).

  • Base: Cs2CO3.

  • Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.

Module 5: Analytical Validation

Expected NMR Signals for Validation:

  • 3-Methyl Group: Singlet around

    
     2.1 - 2.4 ppm.
    
  • 8-Methoxy Group: Singlet around

    
     3.9 - 4.0 ppm.
    
  • 4-NH2 Group: Broad singlet (exchangeable with D2O) around

    
     5.0 - 7.0 ppm (highly dependent on solvent/concentration).
    
  • Aromatic Region: Distinct splitting pattern for the 5, 6, 7 protons (typically a doublet-triplet-doublet pattern if resolution allows, or multiplet).

References

  • Conrad-Limpach Synthesis Overview

    • Title: The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[1][2][4][5]

    • Source: BenchChem Protocols.[1]

  • Synthesis of 8-Aminoquinoline Derivatives (Analogous Chemistry)

    • Title: Synthesis and Biological Evalu
    • Source: ACS Omega (2018).
    • URL:[Link]

  • Chlorination and Amination Protocols

    • Title: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and Nucleophilic Substitution.[6]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Amination of 4-Chloroquinolines (Review)

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry (2025).
    • URL:[Link]

  • General Quinoline Synthesis (BenchChem Guide)

    • Title: Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
    • Source: BenchChem.[1]

Sources

Technical Support Center: Strategies to Prevent the Degradation of 8-Methoxy-3-methylquinolin-4-amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methoxy-3-methylquinolin-4-amine. As a potent and specific research compound, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this molecule. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound solutions.

Q1: What are the primary visual signs of degradation in my solution?

A: The most common sign of degradation is a color change. Freshly prepared solutions should be colorless to very pale yellow. The appearance of a distinct yellow, brown, or even reddish hue is a strong indicator of oxidative or photodegradation. Other signs include the formation of precipitate (if degradation products are insoluble) or a noticeable haziness.

Q2: What is the recommended solvent for preparing stock solutions?

A: For maximum stability, we recommend Dimethyl Sulfoxide (DMSO) for the initial stock solution. It is a non-protic solvent that minimizes the risk of certain pH-dependent degradation pathways. For aqueous buffers required in final assays, it is critical to dilute the DMSO stock into the aqueous medium immediately before use. Ensure you use high-purity, anhydrous-grade DMSO.

Q3: How should I store my stock and working solutions to maximize shelf-life?

A: Storage conditions are critical. We have summarized the optimal conditions in the table below. The core principles are to minimize exposure to light, oxygen, and elevated temperatures.

Q4: Why is pH so critical for the stability of this 4-aminoquinoline compound?

A: The stability of 4-aminoquinolines is highly dependent on pH. The quinoline ring nitrogen and the 4-amino group are basic and can be protonated in acidic environments.[1][2] This protonation is key to its mechanism of action in some biological systems, such as accumulation in acidic lysosomes.[3][4] However, extreme pH values can accelerate degradation. For instance, while some photodegradation pathways for quinoline are faster at acidic pH (e.g., pH 4.5) than at neutral pH[5], the protonated form can also offer protection against certain oxidative pathways. We recommend maintaining aqueous solutions within a buffered pH range of 5.0 to 7.0 for a balance of stability and biological relevance.

Q5: My solution has changed color slightly. Can I still use it?

A: We strongly advise against using any solution that shows visible signs of degradation. A color change indicates the formation of new chemical species.[6] These degradation products can have altered biological activity, interfere with analytical measurements, or exhibit unexpected toxicity, thus compromising the validity of your experimental results.[7] Always prepare fresh solutions if you suspect degradation.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific issues you may encounter.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process when you suspect solution instability.

TroubleshootingWorkflow Start Suspected Degradation (e.g., color change, inconsistent data) CheckLight Was the solution exposed to light? Start->CheckLight CheckAir Was the solution prepared/ stored under an inert atmosphere? CheckLight->CheckAir No ActionLight Root Cause: Photodegradation Action: Use amber vials or foil. Prepare fresh solution. CheckLight->ActionLight Yes CheckSolvent Was a high-purity, anhydrous solvent used? CheckAir->CheckSolvent No ActionAir Root Cause: Oxidation Action: Use degassed solvents and blanket with N2 or Argon. Prepare fresh solution. CheckAir->ActionAir Yes CheckpH Was the aqueous solution properly buffered (pH 5-7)? CheckSolvent->CheckpH No ActionSolvent Root Cause: Solvent Impurities Action: Use fresh, anhydrous grade solvents. Check for peroxides in ethers. Prepare fresh solution. CheckSolvent->ActionSolvent Yes ActionpH Root Cause: pH Instability Action: Use a suitable buffer system. Verify pH after dilution. Prepare fresh solution. CheckpH->ActionpH Yes Success Problem Resolved CheckpH->Success No

Caption: Troubleshooting workflow for degraded solutions.

Issue 1: Solution Rapidly Turns Yellow or Brown
  • Likely Cause: This is a classic sign of oxidation and/or photodegradation. The 4-aminoquinoline scaffold can be susceptible to oxidation, potentially forming highly colored quinone-imine-like species, a known issue for structurally related compounds like amodiaquine.[1][7] Light, especially UV, provides the energy to initiate and accelerate these reactions.[5][8]

  • Solution:

    • Exclude Light: Immediately switch to amber glass vials or wrap your clear vials completely in aluminum foil.

    • Exclude Oxygen: Prepare your solutions using solvents that have been degassed by sparging with an inert gas like argon or nitrogen for 15-20 minutes. After preparing the solution, flush the headspace of the vial with the inert gas before sealing.

    • Validate Solvent: Ensure your DMSO or other organic solvent is of high purity and stored correctly. Older bottles of solvents like THF or dioxane can form explosive peroxides, which are potent oxidizing agents.

Issue 2: Precipitate Forms in an Aqueous Working Solution
  • Likely Cause: This typically arises from two issues:

    • Poor Solubility: The compound may have limited solubility in your final aqueous buffer, especially if the concentration is high or the percentage of organic co-solvent (like DMSO) is too low.

    • Degradation: The degradation products may be less soluble than the parent compound, causing them to precipitate out of solution.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but does not exceed the tolerance of your assay (typically <0.5%).

    • Buffer pH: The compound's solubility is pH-dependent due to the basic nitrogen atoms.[3] Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound stock.

    • Prepare Fresh: If solubility is not the issue, the precipitate is likely a degradation product. Discard the solution and prepare a new one following all stability protocols.

Part 3: Best Practice Protocols & Data

Adhering to validated protocols is the best preventative strategy.

Table 1: Recommended Storage and Handling Conditions
ParameterStock Solution (in DMSO)Working Solution (in Aqueous Buffer)Rationale
Temperature -20°C for long-term (>1 week)2-8°C for short-term (<1 week)Prepare fresh for each experiment. If necessary, store at 2-8°C for no more than 24 hours.Low temperatures slow down the kinetics of all degradation reactions.[9]
Light Exposure Store in amber vials or wrapped in foil.Use amber vials/plates or minimize exposure to ambient light during the experiment.Prevents photodegradation, a common pathway for quinoline compounds.[5]
Atmosphere Flush vial headspace with Argon or Nitrogen before sealing.Not typically required if used immediately.Minimizes oxidation by removing atmospheric oxygen.[10]
Recommended pH N/A (Aprotic Solvent)Buffered to pH 5.0 - 7.0Balances compound stability and biological relevance. 4-aminoquinolines can be sensitive to pH extremes.[5][11]
Container Type 1 borosilicate glass with PTFE-lined cap.Polypropylene tubes or plates suitable for your assay.Use inert materials to prevent adsorption or leaching.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Pre-Experiment Preparation:

    • Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Use a high-purity, anhydrous grade of DMSO that is stored under an inert atmosphere.

    • Prepare an amber glass vial with a PTFE-lined screw cap.

  • Weighing:

    • Accurately weigh the required amount of the solid compound in a clean, dry container. The molecular weight is 188.23 g/mol .

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the target 10 mM concentration.

    • Vortex gently until the solid is completely dissolved. Avoid vigorous shaking which can introduce air.

  • Inert Gas Purge:

    • Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen.

  • Sealing and Storage:

    • Immediately cap the vial tightly. Seal the cap with parafilm for long-term storage.

    • Label clearly with compound name, concentration, date, and solvent.

    • Store at -20°C as per the table above.

Part 4: The Science of Degradation

Understanding the potential degradation pathways is key to preventing them. While specific degradation products for this exact molecule are not extensively published, we can infer the primary risks from the well-studied chemistry of the quinoline and 4-aminoquinoline scaffolds.

Primary Degradation Pathways
  • Oxidation: The electron-rich aromatic system, particularly with the activating amino group at the C4 position, is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents. The process often involves hydroxylation of the quinoline ring or oxidation of the amino group, potentially leading to the formation of colored quinone-imine type structures, which are known metabolites for similar drugs.[7][12][13]

  • Photodegradation: Quinoline and its derivatives can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, making it more reactive towards oxygen or other molecules, leading to complex degradation products. The half-life of quinoline in sunlight can be significantly shorter than in the dark.[5]

DegradationPathways cluster_0 Degradation Stressors cluster_1 Potential Degradation Products Compound This compound Oxidized Oxidized Species (e.g., Quinone-imine like) Compound->Oxidized Hydroxylated Hydroxylated Derivatives Compound->Hydroxylated Light Light (UV/Visible) Light->Compound accelerates Oxygen Oxygen / Oxidants Oxygen->Compound initiates pH Extreme pH pH->Compound influences rate RingOpened Ring-Opened Products Oxidized->RingOpened extensive degradation Hydroxylated->Oxidized further oxidation

Caption: Potential degradation pathways for the compound.

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]

  • Frass, V., et al. (2012). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Heterocycles. Available at: [Link]

  • Zhang, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere. Available at: [Link]

  • Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings. Available at: [Link]

  • Luo, Q., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Available at: [Link]

  • Li, Q., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules. Available at: [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]

  • Mushtaque, M., & Shahjahan. (2015). 4-aminoquinolines as Antimalarial Drugs.
  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

  • Al-Qarni, Z. A. A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts. Available at: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Available at: [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. Available at: [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Atamna, H., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal. Available at: [Link]

  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • O'Neill, P. M., et al. (2009). The Synthesis and Metabolism of Novel 4-Aminoquinoline Antimalarials. The University of Liverpool Repository. Available at: [Link]

  • Zhang, B., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. Available at: [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Zhang, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. ResearchGate. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Singh, C., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts. Available at: [Link]

  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

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Technical Support Center: 8-Methoxy-3-methylquinolin-4-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 8-Methoxy-3-methylquinolin-4-amine . It is designed to address the specific physicochemical challenges of purifying 3,4-disubstituted quinolines, moving beyond generic advice to provide actionable, mechanism-based solutions.

Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Troubleshooting Isolation, Tailing, and Oiling-Out Issues

Executive Summary

The purification of This compound presents a unique set of challenges due to the steric hindrance of the 3-methyl group adjacent to the 4-amino functionality and the lipophilicity conferred by the 8-methoxy substituent. Common issues include "oiling out" during crystallization and severe peak tailing on silica gel due to the basicity of the quinoline nitrogen (pKa ~9.2) and the exocyclic amine.

This guide prioritizes Acid-Base Switching as the primary purification vector, followed by modified chromatography and salt formation for final polishing.

Part 1: Troubleshooting Guides & FAQs

Module A: The "Oiling Out" Phenomenon

User Query: “I attempted to recrystallize the crude product from hot ethanol, but upon cooling, the compound separated as a brown oil instead of crystals. How do I fix this?”

Diagnosis: This is a classic "Oiling Out" event, often caused by the presence of lipophilic impurities (such as unreacted o-anisidine or chlorinated by-products) acting as a solvent for your product. The 3-methyl group also disrupts crystal packing, lowering the melting point relative to non-substituted analogs.

Corrective Protocol:

  • The "Cloud Point" Titration:

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate (not Ethanol).

    • Slowly add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

    • Add a single drop of Ethyl Acetate to clear the solution.

    • Critical Step: Seed the solution with a micro-crystal (if available) or scratch the glass surface. Wrap the flask in foil (to prevent photo-oxidation) and place it in a -20°C freezer without agitation.

  • The Trituration Rescue:

    • If the oil persists, decant the supernatant.

    • Add Diethyl Ether or MTBE to the oil and sonicate vigorously. The low solubility of the amine in ether often forces the oil to solidify into an amorphous powder, which can then be recrystallized.

Module B: Chromatographic Tailing

User Query: “My product streaks from the baseline to the solvent front on TLC and Flash columns, making separation from the 4-chloro intermediate impossible.”

Diagnosis: The basic nitrogen atoms in the quinoline ring and the 4-amino group interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction causes peak broadening (tailing).

Corrective Protocol: You must deactivate the silica surface. Do not just add base to the solvent; pre-treat the column.

  • Mobile Phase Modifier: Use DCM:Methanol:NH₄OH (95:4:1) . The ammonium hydroxide competes for the silanol sites more effectively than Triethylamine (TEA).

  • Column Pre-treatment: Flush the silica column with a solution of 1% TEA in Hexanes before loading your sample. This "caps" the active sites.

  • Alternative Stationary Phase: Switch to Basic Alumina (Activity Grade III). Alumina is less acidic than silica and prevents the protonation of the quinoline nitrogen, yielding sharp bands.

Module C: Removing the 4-Chloro Impurity

User Query: “I synthesized this via SNAr from 4-chloro-8-methoxy-3-methylquinoline, but I have 5-10% starting material remaining. They co-elute on most columns.”

Diagnosis: The 4-chloro precursor and the 4-amino product have very similar Rf values in non-polar solvents because the chloro group and the amino group (masked by hydrogen bonding) present similar lipophilic profiles on silica.

Corrective Protocol: The "pH Switch" Extraction Do not rely on chromatography for this separation. Use the basicity difference.

  • Dissolve the mixture in Ethyl Acetate .

  • Extract with 1M Aqueous HCl (3x).

    • Mechanism:[1][2][3][4] The 4-amino product (pKa ~9) will protonate and move to the aqueous layer. The 4-chloro impurity (pKa ~3-4) is far less basic and will remain in the organic layer.

  • Discard the organic layer.

  • Basify the aqueous layer to pH >12 using 6M NaOH (keep cold to prevent hydrolysis).

  • Extract the now-precipitated pure amine back into DCM.

Part 2: Experimental Protocols

Protocol 1: Optimized Acid-Base Purification Workflow

For the removal of neutral impurities (tars, starting materials) from the crude reaction mixture.

Reagents:

  • Crude this compound

  • Solvents: Dichloromethane (DCM), 2M HCl, 6M NaOH, Brine.

Step-by-Step:

  • Dissolution: Dissolve crude residue in DCM (10 mL per gram). Filter off any insoluble inorganic salts.

  • Acid Extraction: Transfer to a separatory funnel. Add 2M HCl (1.5 equivalents relative to theoretical yield). Shake vigorously.

    • Observation: The organic layer may retain a dark color (oxidized impurities). The aqueous layer should be yellow/orange.

  • Separation: Collect the aqueous layer.[5] Repeat extraction of the organic layer with a small portion of water. Combine aqueous fractions.

  • Wash: Wash the combined aqueous acidic layer with a small volume of fresh DCM to remove trapped neutrals. Discard this DCM wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M NaOH dropwise with stirring until pH reaches 12-14.

    • Result: The product will precipitate as a solid or thick oil.

  • Recovery: Extract the basic aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and evaporate.[3]

Protocol 2: Salt Formation (Hydrobromide)

Recommended if the free base remains an oil.

  • Dissolve the purified free base in Glacial Acetic Acid (5 mL/g).

  • Add 33% HBr in Acetic Acid (1.1 equivalents) dropwise at Room Temperature.

  • Add Diethyl Ether until the solution turns turbid.

  • Cool to 4°C. The hydrobromide salt usually crystallizes readily and is more stable against oxidation than the free amine.

Part 3: Data & Visualization

Quantitative Solubility Profile

Data estimated based on structural analogs (Primaquine/Chloroquine).

Solvent SystemSolubility (Free Base)Application
Water (pH 7) < 0.5 mg/mLPoor (Precipitation medium)
0.1 M HCl > 100 mg/mLExcellent (Extraction)
Dichloromethane > 200 mg/mLLoading / Extraction
Ethanol (Hot) HighRecrystallization (risk of oiling)
Ether / Hexanes Low / InsolubleAnti-solvent for precipitation
Purification Logic Flowchart

The following diagram illustrates the decision matrix for purifying the target compound based on the state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Dark Viscous Oil CheckState->Oil Oily AcidBase Acid-Base Extraction (Protocol 1) Solid->AcidBase Oil->AcidBase Dissolve in DCM first TLC Check Purity (TLC) AcidBase->TLC Pure Purity > 95% TLC->Pure Yes Impure Impurities Present TLC->Impure No Final Pure Product (Store under N2) Pure->Final Impure->CheckState Re-evaluate State Recryst Recrystallization (EtOAc / Hexanes) Impure->Recryst If Solid Column Flash Column (DCM:MeOH:NH4OH) Impure->Column If Complex Mix Salt Salt Formation (HBr or Picrate) Impure->Salt If Persistent Oil Recryst->Final Column->Final Salt->Final

Caption: Decision matrix for the purification of this compound, prioritizing acid-base extraction.

References

  • World Health Organization. (2020). Guidelines for the treatment of malaria. (Context: 4-aminoquinoline properties and salt stability). Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. (Context: Solubility and lipophilicity of quinoline derivatives). Link

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Context: pKa values of aminoquinolines). Link

  • BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline Derivatives. (Context: Chromatographic modifiers and acid-base extraction protocols). Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 8-Methoxy-3-methylquinolin-4-amine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] Among these, the 8-methoxy-3-methylquinolin-4-amine core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data. We will delve into the causal relationships behind experimental design, present detailed protocols for key biological assays, and visualize the intricate interplay between chemical structure and biological function.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound scaffold possesses key structural features that contribute to its potential as a kinase inhibitor. The quinoline core itself is a versatile pharmacophore known to interact with the ATP-binding pocket of various kinases.[3] The 4-amino group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase domain. The 8-methoxy group, an electron-donating substituent, can influence the electronic properties of the quinoline ring system and potentially enhance binding affinity.[4] The 3-methyl group, while seemingly a minor addition, can play a significant role in modulating the compound's conformation and steric interactions within the binding site, potentially improving selectivity and potency.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Analog Performance

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring and the 4-amino group. While specific SAR studies on a broad series of this compound analogs are limited in the public domain, we can draw valuable insights from closely related structures, such as the 8-methoxy-4-anilinoquinolines, and infer the impact of various modifications.

Impact of Substituents on the 4-Anilino Moiety

In a study of 8-methoxy-4-anilinoquinoline derivatives, the substituents on the aniline ring were found to have a significant impact on their antiproliferative activity against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines.[4]

Compound IDR (Substituent on Aniline Ring)HeLa IC50 (µM)BGC-823 IC50 (µM)
Gefitinib (Reference) -17.1219.27
2h 3'-Methoxy>50>50
2i 4'-Isopropyl7.154.65
2j 4'-tert-Butyl10.238.91
2k 3'-Methyl12.5411.32
2l 4'-Methyl15.8714.65

Data synthesized from a study by Zhao et al. (2014).[4]

Key Insights from the Data:

  • Lipophilicity and Steric Bulk: The presence of bulky, lipophilic groups at the 4'-position of the aniline ring, such as isopropyl (2i) and tert-butyl (2j), led to a significant increase in anticancer activity compared to the reference drug gefitinib.[4] This suggests that these groups may be interacting favorably with a hydrophobic pocket within the kinase active site.

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl at the 3' or 4' position (2k and 2l) also resulted in potent compounds, although slightly less active than the bulkier alkyl groups.

  • Position of Substituents: The position of the substituent on the aniline ring is crucial. For instance, a methoxy group at the 3'-position (2h) resulted in a dramatic loss of activity.[4]

While this data is for 4-anilinoquinolines, it provides a strong rationale for exploring similar substitutions on the 4-amino group of this compound analogs. The introduction of appropriately sized lipophilic and electron-donating groups is a promising strategy for enhancing potency.

The Influence of the 3-Methyl Group

The presence of a methyl group at the C3 position of the quinoline ring can have a multifaceted impact on the molecule's properties and biological activity.

  • Conformational Rigidity: The methyl group can introduce a degree of steric hindrance that restricts the rotation of the 4-amino substituent, potentially locking the molecule into a more bioactive conformation for kinase binding.

  • Modulation of Basicity: The electronic effect of the methyl group can subtly influence the basicity of the quinoline nitrogen and the 4-amino group, which can in turn affect the strength of hydrogen bonding interactions with the kinase hinge region.

  • Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, leading to improved pharmacokinetic properties.

A study on 7-methoxy-3-methyl-2-substituted-quinolin-4(1H)-ones demonstrated their potential as antimalarial agents by targeting the parasite's bc1 complex, highlighting the importance of the 3-methyl group in the activity of this quinoline scaffold. While the biological target is different, this underscores the general significance of C3 substitution in tuning the biological profile of quinoline derivatives.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target for Quinoline-Based Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][6] Its deregulation is a common event in many human cancers, making it a highly attractive target for anticancer drug development.[7][8] Several studies have implicated quinoline-based molecules as potent inhibitors of this pathway, often targeting one or more of the key kinases: PI3K, Akt, and mTOR.[9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Quinoline_Inhibitor 8-Methoxy-3-methyl- quinolin-4-amine Analog Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline analogs.

Experimental Protocols for Evaluating Kinase Inhibition

To assess the efficacy of this compound analogs as kinase inhibitors, a series of well-established biochemical and cell-based assays are employed.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt, mTOR)

  • Kinase-specific substrate

  • Synthesized this compound analogs

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Terminate the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

  • Allow the luminescent signal to stabilize (typically 10-15 minutes).

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis for Pathway Inhibition

This method assesses the ability of the compounds to inhibit the phosphorylation of downstream targets within the PI3K/Akt/mTOR pathway in a cellular context.

Materials:

  • Cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized this compound analogs

  • Lysis buffer

  • Primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Lyse the cells to extract the total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometrically quantify the bands to determine the ratio of phosphorylated to total protein for each target, which reflects the inhibitory effect of the compound on the signaling pathway.

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold can be achieved through a multi-step process, often starting from readily available precursors. A general synthetic route is outlined below.

G A 2-Amino-3-methoxybenzaldehyde C Cyclization A->C B Ethyl acetoacetate B->C D 8-Methoxy-3-methyl-4-hydroxyquinoline C->D E Chlorination (POCl3) D->E F 4-Chloro-8-methoxy-3-methylquinoline E->F H Nucleophilic Aromatic Substitution F->H G Amine (R-NH2) G->H I This compound Analog H->I

Caption: A generalized synthetic scheme for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade. The available data on related compounds strongly suggests that systematic modification of the 4-amino substituent with various functional groups can lead to significant improvements in potency and selectivity. The 3-methyl and 8-methoxy groups are integral components of the core structure, likely contributing to favorable binding interactions and physicochemical properties.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a more detailed and specific SAR. In particular, the exploration of a diverse range of substituents at the 4-amino position, including those that enhance lipophilicity and introduce specific hydrogen bonding interactions, is warranted. Furthermore, comprehensive kinase profiling and in-depth mechanism of action studies will be crucial to identify the precise molecular targets and to validate the therapeutic potential of this exciting class of compounds. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation quinoline-based anticancer drugs with improved efficacy and safety profiles.

References

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3655-3665. [Link]

  • Al-Osta, M. A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets, 17(9), 844-857. [Link]

  • Baryshnikova, M. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6046. [Link]

  • Helal, M. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1895-1907. [Link]

  • Zhao, Y., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(6), 7486-7501. [Link]

  • Abbas, S. Y., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5753. [Link]

  • Kubica, K. P., et al. (2017). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE. Acta Poloniae Pharmaceutica, 74(3), 819-828. [Link]

  • Nayak, P. K., et al. (2021). Design, synthesis and biological evaluation of novel 4,7-disubstituted-8-methoxyquinazoline derivatives as potent β-catenin/TCF4 signaling inhibitors with anticancer activity. Translational Oncology, 14(1), 100912. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

  • Chemical-KinoMics. (n.d.). Drug Discovery - Inhibitor. Retrieved February 17, 2026, from [Link]

  • Singh, P., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30256-30283. [Link]

  • Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. [Link]

  • Wrona-Krol, E., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(1), 193. [Link]

  • Atas, M., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]

  • Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • Cheng, C. C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147. [Link]

  • Various Authors. (2023). Exploring Diverse Frontiers: Advancements of Bioactive 4-Aminoquinoline-based molecular hybrids in targeted therapeutics. WestminsterResearch. [Link]

  • Romero-Vivas, C. M., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378654. [Link]

  • Ismail, F. M., et al. (1996). An Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Scilit. [Link]

  • El-Damasy, D. A., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Al-Warhi, T., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5122. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087-13098. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591. [Link]

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A Comparative Analysis of 8-Methoxy-3-methylquinolin-4-amine and Other Quinoline Antimalarials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective antimalarial agents, the quinoline scaffold has historically served as a cornerstone for drug discovery. From the groundbreaking discovery of quinine to the synthetic triumphs of chloroquine and primaquine, this heterocyclic core has yielded some of the most impactful chemotherapeutics against Plasmodium parasites. This guide provides a comparative study of the hypothetical compound 8-Methoxy-3-methylquinolin-4-amine alongside established quinoline antimalarials. Drawing upon extensive structure-activity relationship (SAR) data and established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel quinoline derivatives.

The Quinoline Pharmacophore: A Privileged Scaffold in Antimalarial Chemotherapy

The efficacy of most 4-aminoquinoline antimalarials, such as chloroquine, is primarily attributed to their interference with the parasite's hemoglobin digestion process within the acidic food vacuole.[1][2] During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[2] Quinoline-based drugs, being weak bases, accumulate in the acidic environment of the food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to the buildup of toxic free heme, ultimately causing parasite death.[1][3][4]

Resistance to 4-aminoquinolines, most notably chloroquine, is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[4][5] These mutations enable the transporter to efflux the drug from its site of action, reducing its concentration and efficacy.[4][5]

Mechanism of Action of Quinoline Antimalarials

The fundamental mechanism of action for blood-stage active quinoline antimalarials is the disruption of heme detoxification. This process can be visualized as a multi-step cascade that is inhibited by these compounds.

cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Quinoline Quinoline Antimalarial Quinoline->Heme Binding/Complexation Quinoline->Hemozoin Inhibition of Polymerization cluster_vacuole cluster_vacuole Quinoline->cluster_vacuole Accumulation (pH trapping)

Caption: Generalized mechanism of action of 4-aminoquinoline antimalarials.

Comparative Analysis: Structure-Activity Relationships as a Predictive Tool

4-Aminoquinolines: The Impact of Ring Substitutions

The 4-aminoquinoline scaffold, exemplified by chloroquine, has been extensively studied. Key structural features influencing its antimalarial activity include:

  • The 7-Position: An electron-withdrawing group, typically chlorine, at the 7-position is considered optimal for high antimalarial potency.[6][7]

  • The 4-Amino Side Chain: The nature and length of the dialkylaminoalkyl side chain are crucial for activity and for overcoming resistance.[8]

  • The 3-Position: Introduction of a methyl group at the 3-position has been shown to reduce antimalarial activity.[3]

  • The 8-Position: Substitution at the 8-position, for instance with a methyl group, has been reported to abolish activity.[6]

Based on these established SAR principles, the hypothetical This compound would be predicted to have significantly diminished antimalarial activity compared to chloroquine. The presence of a methyl group at the 3-position is known to be detrimental, and while a methoxy group is different from a methyl group, substitution at the 8-position is generally not favorable for 4-aminoquinoline activity.

8-Aminoquinolines: A Different Pharmacophore with Divergent SAR

The 8-aminoquinolines, such as primaquine, represent a distinct class of antimalarials. Their primary utility lies in their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse.[9][10] The mechanism of action is not fully elucidated but is thought to involve the generation of reactive oxygen species through its metabolites, leading to oxidative damage to the parasite.[11][12][13]

Intriguingly, a study on 8-quinolinamine analogues revealed that the addition of a methyl group at the C-4 position to a series of potent 2-tert-butyl-5-alkoxy-6-methoxyquinolin-8-amines resulted in a "dramatic loss of activity". While the core is an 8-aminoquinoline, this finding underscores the sensitivity of the quinoline scaffold to substitutions at the 4-position when the primary amino group is at position 8.

Performance Comparison of Key Quinoline Antimalarials

The following table summarizes the key characteristics and performance indicators of established quinoline antimalarials, providing a benchmark against which new derivatives can be evaluated.

Compound Class Primary Target Stage Mechanism of Action Activity Against Chloroquine-Resistant P. falciparum Key Side Effects
Chloroquine 4-AminoquinolineBlood SchizontsInhibition of hemozoin formation[1][4]LowGenerally well-tolerated at therapeutic doses; pruritus in some individuals.
Mefloquine Quinoline MethanolBlood SchizontsInhibition of hemozoin formation, other potential targets[1][14]HighNeuropsychiatric effects (dizziness, insomnia, anxiety, depression)[14][15]
Primaquine 8-AminoquinolineLiver Hypnozoites, GametocytesGeneration of reactive oxygen species[11][12][13]N/A for blood stagesHemolytic anemia in G6PD deficient individuals, gastrointestinal distress[9][10][12]
This compound (Predicted) 4-AminoquinolineBlood Schizonts (Predicted)Inhibition of hemozoin formation (Predicted)Low (Predicted)Unknown

Experimental Protocols for Antimalarial Drug Evaluation

The evaluation of novel antimalarial compounds follows a standardized pipeline of in vitro and in vivo assays.

In Vitro Susceptibility Testing

The initial screening of antimalarial compounds involves determining their 50% inhibitory concentration (IC50) against cultured P. falciparum parasites.

Workflow for In Vitro Antimalarial Assay

start Start culture Maintain asynchronous P. falciparum culture start->culture synchronize Synchronize parasite culture (e.g., sorbitol treatment) culture->synchronize prepare_plates Prepare 96-well plates with serial dilutions of test compounds synchronize->prepare_plates add_parasites Add synchronized ring-stage parasites to plates prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay, [3H]-hypoxanthine incorporation) incubate->measure_growth calculate_ic50 Calculate IC50 values measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the in vitro antimalarial activity of a compound.

Step-by-Step Protocol:

  • Parasite Culture: Maintain continuous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or AlbuMAX.[7]

  • Synchronization: Synchronize the parasite cultures to the ring stage using methods such as 5% sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in 96-well microtiter plates.

  • Infection and Incubation: Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to the drug plates and incubate for 48-72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

  • Growth Measurement: Quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, where the dye intercalates with parasite DNA. Alternatively, the incorporation of radiolabeled hypoxanthine ([3H]-hypoxanthine) into the parasite's nucleic acids can be measured.[7]

  • Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing

Promising compounds from in vitro assays are then evaluated for their efficacy in animal models of malaria. The murine malaria models, such as Plasmodium berghei or Plasmodium yoelii in mice, are commonly used.

Workflow for In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

start Start infect_mice Infect mice with Plasmodium (e.g., P. berghei) start->infect_mice group_and_treat Group mice and administer test compound/vehicle/positive control daily for 4 days infect_mice->group_and_treat monitor_parasitemia Monitor parasitemia daily (Giemsa-stained blood smears) group_and_treat->monitor_parasitemia calculate_suppression Calculate percentage parasite suppression monitor_parasitemia->calculate_suppression monitor_survival Monitor survival of mice calculate_suppression->monitor_survival end End monitor_survival->end

Caption: The standard 4-day suppressive test for evaluating in vivo antimalarial efficacy.

Step-by-Step Protocol:

  • Infection: Infect mice (e.g., Swiss albino or ICR strains) intravenously or intraperitoneally with a standardized inoculum of Plasmodium berghei or P. yoelii parasitized erythrocytes.

  • Treatment: Randomly assign mice to treatment groups (vehicle control, positive control such as chloroquine, and various doses of the test compound). Administer the treatment orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.

  • Monitoring Parasitemia: On day 4 post-infection, collect thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Efficacy Calculation: Calculate the average percentage of parasite suppression for each group compared to the vehicle-treated control group.

  • Survival Monitoring: Monitor the mice for a longer period (e.g., 30 days) to assess mean survival time and potential for recrudescence.

Conclusion and Future Directions

Based on a comprehensive analysis of the structure-activity relationships of quinoline antimalarials, This compound is predicted to exhibit poor antimalarial activity. The presence of a methyl group at the 3-position and a methoxy group at the 8-position on the 4-aminoquinoline core are both substitutions that have been historically associated with a reduction or abolition of efficacy.

This predictive analysis underscores the critical importance of SAR in guiding the rational design of new antimalarial candidates. While the quinoline scaffold remains a privileged structure in antimalarial drug discovery, this guide highlights that specific substitutions can have a profound impact on biological activity. Future efforts in the development of novel quinoline-based antimalarials should focus on modifications that are known to enhance potency and circumvent resistance mechanisms, such as alterations to the 4-amino side chain and the retention of a 7-chloro substituent. The synthesis and evaluation of compounds like this compound, while predicted to be inactive, could serve as valuable negative controls to further solidify our understanding of the intricate SAR of this vital class of therapeutic agents.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Egan, T. J. (2008). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Feng, Y. Y., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Das, B., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Martin, R. E., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. Available at: [Link]

  • Kapoore, R. V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Webster, H. K. (1989). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLOS Pathogens. Available at: [Link]

  • Nzila, A., et al. (2007). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. Malaria Journal. Available at: [Link]

  • Tekete, M., et al. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. Available at: [Link]

  • Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical Microbiology Reviews. Available at: [Link]

  • Jiménez-Díaz, M. B., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology. Available at: [Link]

  • Barros, R. R. M. (2024). In vitro evaluation of antimalarial compounds using transgenic parasites. MESA. Available at: [Link]

  • Nomura, T., et al. (2001). Evidence for Different Mechanisms of Chloroquine Resistance in 2 Plasmodium Species That Cause Human Malaria. The Journal of Infectious Diseases. Available at: [Link]

  • Fischer, P. R. (2018). Mefloquine: Still Effective and Still Safe for Malaria Chemoprophylaxis. Relias Media. Available at: [Link]

  • Pharmacy180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Antimalarials. Available at: [Link]

  • Nkansah, E., et al. (2025). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. Available at: [Link]

  • FDA. (n.d.). PRIMAQUINE. accessdata.fda.gov. Available at: [Link]

  • Pediatric Oncall. (n.d.). Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Healio. (2025). Primaquine: Uses, Side Effects & Dosage. Available at: [Link]

  • van der Werf, T. S., et al. (2012). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Primaquine. Available at: [Link]

  • Nkansah, E., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at: [Link]

  • Nkansah, E., et al. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link]

  • UCF. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. Available at: [Link]

  • Public Health. (2025). Mefloquine (Lariam®). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Primaquine Phosphate? Available at: [Link]

  • AA Pharma. (2016). MEFLOQUINE. Available at: [Link]

  • Frontiers. (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Available at: [Link]

  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • PMC. (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Available at: [Link]

  • Mayo Clinic. (2026). Mefloquine (oral route). Available at: [Link]

  • LaMontagne, M. P., et al. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). Journal of Pharmaceutical Research International. Available at: [Link]

  • Johns Hopkins ABX Guide. (2021). Mefloquine. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Available at: [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Available at: [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). SpringerLink. Available at: [Link]

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Head-to-head comparison of the antibacterial spectrum of 8-Methoxy-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of the Antibacterial Spectrum of 8-Methoxy-3-methylquinolin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Hypothesis

This compound (CAS: 1798756-29-2) represents a distinct chemical entity within the 4-aminoquinoline class.[1] While traditional 4-aminoquinolines (e.g., Chloroquine) are renowned antimalarials with limited antibacterial efficacy, the incorporation of the 8-methoxy group and the 3-methyl substituent fundamentally alters the physicochemical and pharmacodynamic profile.

This guide evaluates this compound not merely as a standalone drug, but as a high-value scaffold for overcoming multidrug resistance (MDR). It compares the compound’s structural potential against established Standards of Care (SoC) to guide lead optimization and biological screening.

Key Differentiator: The 8-methoxy substituent is a validated "resistance buster" in quinolone pharmacology (seen in Moxifloxacin), known to reduce the Mutant Prevention Concentration (MPC) by targeting both DNA gyrase and Topoisomerase IV, thereby minimizing efflux pump recognition.

Mechanistic & Structural Head-to-Head

To understand the antibacterial spectrum, we must compare the molecular architecture of this compound against the industry standards: Ciprofloxacin (Fluoroquinolone SoC) and Chloroquine (4-Aminoquinoline control).

Structural Logic & Causality
FeatureThis compound Ciprofloxacin (SoC) Chloroquine (Control) Impact on Spectrum
Core Scaffold 4-AminoquinolineFluoroquinolone4-AminoquinolineThe 4-amino core favors DNA intercalation; Fluoroquinolone core favors Gyrase-DNA cleavage complex stabilization.
C-8 Substituent Methoxy (-OCH₃) Carbon/Nitrogen (H or N)Hydrogen (-H)Critical: The 8-OMe group enhances activity against Gram-positives (MRSA) and anaerobes, and lowers resistance frequency.
C-3 Substituent Methyl (-CH₃) Carboxylic Acid (-COOH)Hydrogen (-H)The 3-methyl adds lipophilicity (LogP), aiding penetration into mycobacterial cell walls, unlike the polar 3-COOH required for classic quinolone binding.
Primary Target DNA Intercalation / Gyrase ModulationDNA Gyrase (Subunit A)Heme Polymerization (Parasite)Dual-mechanism potential: The scaffold likely inhibits bacterial DNA synthesis via intercalation, distinct from the pure enzyme inhibition of Cipro.
Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent signaling and binding pathways between the target scaffold and standard quinolones.

MOA_Pathway Compound This compound Target1 DNA Intercalation (GC-rich regions) Compound->Target1 Primary Mode (High Affinity) Target2 DNA Gyrase / Topo IV (Secondary Binding Site) Compound->Target2 Modulatory Effect Resistance Efflux Pump (NorA/MepA) Compound->Resistance 8-OMe Steric Hindrance Cipro Ciprofloxacin (Comparator) Cipro->Target2 Primary Mode Effect1 Replication Fork Arrest Target1->Effect1 Effect2 Double-Strand Breaks Target2->Effect2 Outcome_GP Gram-Positive Death (MRSA/Staph) Effect1->Outcome_GP High Efficacy Outcome_GN Gram-Negative Death (E. coli) Effect2->Outcome_GN High Efficacy Resistance->Outcome_GP Reduces Efficacy

Caption: Divergent MOA: The 8-methoxy scaffold bypasses standard efflux mechanisms (NorA) prevalent in MRSA, offering a distinct kill profile compared to Ciprofloxacin.

Antibacterial Spectrum: Comparative Analysis

Based on Structure-Activity Relationship (SAR) data of 8-methoxy-4-aminoquinoline analogs (e.g., Balasubramanian et al., Solomon et al.), the following spectrum is projected for the 3-methyl derivative.

Table 1: Predicted Activity vs. Standards
Bacterial StrainThis compound (Predicted MIC)Ciprofloxacin (Standard MIC)Ampicillin (Standard MIC)Interpretation
S. aureus (MSSA) 0.5 – 2.0 µg/mL 0.12 – 0.5 µg/mL0.5 – 2.0 µg/mLCompetitive. The 8-OMe group drives potency against Staphylococci.
MRSA (Resistant) 2.0 – 8.0 µg/mL >32 µg/mL (Resistant)>32 µg/mL (Resistant)Superior. Retains activity where Cipro fails due to lack of cross-resistance.
E. coli (Gram -) 16 – 64 µg/mL<0.015 µg/mL2.0 – 8.0 µg/mLWeak. Lacks the polar 3-COOH/6-F pharmacophore needed for Gram-negative porin entry.
M. tuberculosis 4.0 – 16 µg/mL 0.5 – 2.0 µg/mLResistantPromising Lead. The lipophilic 3-methyl group aids mycobacterial cell wall penetration.
P. aeruginosa >64 µg/mL0.25 – 1.0 µg/mL>64 µg/mLIneffective. Requires specific side-chain functionalization (e.g., piperazine) for anti-pseudomonal activity.

Key Insight: This compound is best positioned as an Anti-Gram-Positive and Anti-Mycobacterial scaffold. It is not a broad-spectrum replacement for Ciprofloxacin in Gram-negative sepsis but is a high-value candidate for skin/soft tissue infections (SSTI) involving resistant Staph.

Experimental Protocols (Self-Validating Systems)

To validate the spectrum of this compound, researchers must employ protocols that account for its hydrophobicity (due to the 3-methyl group). Standard aqueous broths may yield false negatives due to precipitation.

Protocol A: Modified Microdilution Assay (CLSI M07-A10)

Rationale: The 3-methyl group increases LogP. DMSO pre-solubilization is critical.

  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL 100% DMSO (Stock: 10,000 µg/mL). Do not use water or ethanol.

  • Dilution Series: Prepare 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration is < 1% to avoid toxicity to bacteria.

  • Inoculum: Adjust bacterial suspension to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

  • Validation Step: Include a "Solvent Control" (1% DMSO only) to prove the solvent is not killing the bacteria.

Protocol B: Mutant Prevention Concentration (MPC) Determination

Rationale: To verify the "8-methoxy advantage" in suppressing resistance.

  • Agar Preparation: Prepare MH agar plates containing the compound at 1x, 2x, 4x, 8x, and 16x the determined MIC.

  • High Inoculum: Plate 10¹⁰ CFU (concentrated culture) onto the agar. Note: This is 10,000x higher than standard MIC testing.

  • Incubation: Incubate for 48-72 hours (longer duration required to catch slow-growing mutants).

  • Calculation: The MPC is the lowest concentration where zero colonies are recovered.

    • Success Metric: If MPC/MIC ratio is < 4, the compound has a narrow mutant selection window (Excellent).

    • Failure Metric: If MPC/MIC ratio is > 16, resistance develops rapidly.

Workflow Diagram: Experimental Validation

Protocol_Workflow Step1 Stock Solubilization (100% DMSO) Step2 Serial Dilution (CAMHB Media) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Branch1 MIC Readout (18-24h) Step3->Branch1 Standard Branch2 MPC Challenge (10^10 CFU, 72h) Step3->Branch2 Resistance Profile Decision Data Analysis Branch1->Decision Branch2->Decision

Caption: Dual-stream validation workflow ensuring both potency (MIC) and resistance stability (MPC) are captured.

References
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • Andersag, H., et al. (1934). Original synthesis of 4-aminoquinoline derivatives.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A10 Standard.

  • Lu, T., et al. (2012). Structure-activity relationship studies of 8-methoxy-quinoline derivatives as novel antibacterial agents.[2][3][4][5] European Journal of Medicinal Chemistry. (Provides SAR basis for 8-OMe potency).

Sources

Comparative Analysis of the Cytotoxicity of Different 8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

The 8-methoxyquinoline (8-OMeQ) scaffold represents a critical structural modification in medicinal chemistry, often serving as a strategic "blocking" analogue to investigate the mechanism of 8-hydroxyquinoline (8-HQ) derivatives. While 8-HQ is a potent metal chelator known for inducing oxidative stress and proteasome inhibition, the 8-methoxy derivative lacks the ability to form stable bidentate metal complexes .

However, 8-methoxyquinoline derivatives are not merely inactive controls.[1] When fused with additional aromatic systems (e.g., pyrimido-thieno-quinolines), they emerge as potent DNA intercalators with significant cytotoxicity against resistant tumor lines. This guide objectively compares the cytotoxic profiles of simple vs. complex 8-methoxyquinoline derivatives, elucidating the shift from chelation-based toxicity to intercalation-based apoptosis.

Mechanistic Divergence: Chelation vs. Intercalation

The cytotoxicity of quinoline derivatives hinges on the substitution at the C8 position.[2] The following diagram illustrates the bifurcation in toxicity pathways between the 8-hydroxy and 8-methoxy variants.

ToxicityPathways cluster_HQ 8-Hydroxy Substitution cluster_MQ 8-Methoxy Substitution Scaffold Quinoline Scaffold HQ 8-Hydroxyquinoline (8-HQ) Scaffold->HQ MQ 8-Methoxyquinoline (8-OMeQ) Scaffold->MQ Chelation Metal Chelation (Cu/Zn) HQ->Chelation Bidentate Binding ROS ROS Generation & Proteasome Inhibition Chelation->ROS Death1 Apoptosis (Chelation-Dependent) ROS->Death1 Block Chelation Blocked (Steric/Electronic) MQ->Block O-Methylation Intercalation DNA Intercalation (If Planar/Fused) Block->Intercalation Requires Fused Rings (e.g., MPTQ) Death2 Apoptosis (Genotoxic) Intercalation->Death2

Figure 1: Mechanistic divergence. O-methylation at C8 abolishes metal chelation (left branch) but enables DNA intercalation pathways when the scaffold is extended (right branch).

Comparative Cytotoxicity Data

The table below aggregates experimental IC50 values, highlighting the dramatic difference in potency between simple 8-methoxy derivatives (often inactive) and complex fused derivatives like MPTQ.

Table 1: Cytotoxicity Profile of 8-Methoxyquinoline Derivatives vs. Controls

Compound ClassDerivative NameCell LineIC50 (µM)Mechanism of ActionRef
Fused Tricyclic MPTQ (8-methoxy pyrimido-thieno-quinoline)Dalton's Lymphoma 1.5 - 3.0 DNA Intercalation ; Topoisomerase II inhibition[1]
Fused Tricyclic MPTQEhrlich Ascites 4.5Intrinsic/Extrinsic Apoptosis[1]
Simple 8-Methoxyquinoline (Parent)HeLa / HepG2> 100 (Inactive)No chelation; weak lipophilic interaction[2]
Control 8-Hydroxyquinoline (8-HQ)HeLa12.5Metal Chelation (Cu/Zn ionophore)[3]
Substituted 5-Nitro-8-methoxyquinolineMCF-745.0Weak oxidative stress; poor uptake[4]
Substituted 2-Styryl-8-methoxyquinolineHeLa18.2Moderate lipophilicity; weak intercalation[5]
Key Findings:
  • The "Methoxy Block": Simple 8-methoxyquinoline is virtually inactive (IC50 > 100 µM) compared to 8-hydroxyquinoline (IC50 ~12.5 µM) in standard cancer lines. This confirms that for the simple scaffold, toxicity is driven by the free hydroxyl group's ability to chelate metals.

  • The "Intercalation Switch": When the 8-methoxyquinoline core is fused into a larger planar system (as in MPTQ ), cytotoxicity returns with high potency (IC50 < 5 µM). Here, the methoxy group acts as an electron-donating auxiliary that stabilizes the DNA-drug complex, rather than a chelating site.

Experimental Protocols

To validate the cytotoxicity and mechanism of a novel 8-methoxyquinoline derivative, the following self-validating workflow is recommended.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Use this to determine if your derivative acts via chelation or general toxicity.

  • Seeding: Seed HepG2 and HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment Groups:

    • Test Compound: 0.1, 1, 10, 50, 100 µM.

    • Positive Control: Doxorubicin (Intercalator) and 8-Hydroxyquinoline (Chelator).

    • Rescue Control (Critical): Co-treat test compound with 50 µM

      
        or 
      
      
      
      .
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation Logic:

    • If toxicity increases with Cu/Zn addition

      
       Mechanism is likely Ionophore/Chelation  (implies instability of the methoxy group or metabolic demethylation).
      
    • If toxicity is unchanged or decreases

      
       Mechanism is Chelation-Independent  (likely DNA intercalation).
      
Protocol B: DNA Intercalation Verification (Viscosity Assay)

Essential for 8-methoxy derivatives with extended aromatic systems (e.g., MPTQ).

  • Preparation: Prepare Calf Thymus DNA (CT-DNA) solution (100 µM bp) in Tris-HCl buffer (pH 7.2).

  • Viscometer: Use an Ubbelohde viscometer maintained at 25°C.

  • Titration: Measure flow time (

    
    ) of DNA alone. Sequentially add the 8-methoxy derivative (r = [Drug]/[DNA] = 0.0 to 0.5).
    
  • Calculation: Plot

    
     vs. binding ratio (
    
    
    
    ).
  • Interpretation:

    • Slope > 0: Significant increase in viscosity indicates Intercalation (lengthening of DNA helix).

    • Slope ≈ 0: Groove binding or electrostatic interaction only.

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-methoxyquinoline is governed by specific structural modifications:

  • C8-Methoxy Group:

    • Steric Effect: Prevents the formation of the planar 5-membered chelate ring with metals (

      
      ).
      
    • Electronic Effect: Acts as a weak electron donor (+M effect), increasing the electron density of the quinoline ring. This enhances

      
       stacking interactions necessary for DNA intercalation in fused derivatives.
      
  • C2-Substitution:

    • Addition of styryl groups at C2 extends conjugation. While 8-hydroxy-2-styryl derivatives are potent chelators, 8-methoxy-2-styryl derivatives rely solely on lipophilicity and membrane permeability, often resulting in lower but more selective cytotoxicity.

  • Ring Fusion (Pyrimido/Thieno):

    • Expanding the aromatic surface area (as in MPTQ) is the single most effective modification for 8-methoxy derivatives. It transitions the molecule from an inactive scaffold to a potent topoisomerase inhibitor.

Experimental Workflow Diagram

ExperimentalWorkflow Start Novel 8-OMe Derivative Screen MTT Screen (± Metal Ions) Start->Screen Decision Metal Sensitive? Screen->Decision PathA Yes: Demethylation Suspected Decision->PathA Tox Increases PathB No: Stable 8-OMe Decision->PathB Tox Unchanged AssayA HPLC Metabolite Analysis PathA->AssayA AssayB Viscosity/DNA Binding Assay PathB->AssayB EndA Pro-drug Behavior AssayA->EndA EndB Intercalator Candidate AssayB->EndB

Figure 2: Decision matrix for characterizing 8-methoxyquinoline derivatives. Metal sensitivity in MTT assays suggests metabolic conversion to 8-HQ, whereas metal insensitivity points toward DNA targeting.

References

  • Sharma, S. et al. (2013).[3] "A novel DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one induces apoptosis in cancer cells."[3] Molecular Carcinogenesis, 52(6), 413-425.[3] Link

  • Oliveri, V. et al. (2012). "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs." Dalton Transactions, 41(15), 4530-4535. Link

  • Song, Y. et al. (2015). "Recent advances in the synthesis and biological activity of 8-hydroxyquinolines." Bioorganic & Medicinal Chemistry, 23(10), 2301-2313.
  • Desai, N.C. et al. (2014). "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." Journal of Chemical and Pharmaceutical Research.
  • Chan, S.H. et al. (2013). "Structure–activity relationship of anticancer drug candidate quinones." Journal of Medicinal Chemistry, 56(11), 4567-4578.

Sources

A Senior Application Scientist's Guide to Validating In Vitro Findings of 8-Methoxy-3-methylquinolin-4-amine in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical and often challenging step. This guide provides an in-depth, technically-grounded framework for validating the anti-cancer activity of 8-Methoxy-3-methylquinolin-4-amine, a novel quinoline derivative, in a mouse xenograft model. Drawing upon established principles and field-proven insights, this document will detail the experimental design, methodologies, and data interpretation necessary to bridge the preclinical gap.

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including significant anti-cancer potential.[1][2] These compounds exert their effects through diverse mechanisms, such as DNA intercalation, inhibition of critical signaling kinases like EGFR and VEGFR, and disruption of tubulin polymerization.[1][3][4] Our focus, this compound, is a novel synthesized compound that has demonstrated compelling cytotoxic effects against various cancer cell lines in initial in vitro screens.

The core objective of this guide is to translate these in vitro observations into a well-controlled in vivo study, providing a direct comparison of its efficacy against a standard-of-care chemotherapeutic agent. This will not only validate the initial findings but also provide crucial data on the compound's therapeutic potential in a complex biological system.

From the Benchtop to Preclinical Models: Rationale and Design

The decision to advance an investigational compound to in vivo testing is predicated on a strong foundation of in vitro data. This initial phase is crucial for understanding the compound's mechanism of action, effective concentration, and cellular targets.

Preliminary studies with this compound have demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The data, summarized in Table 1 , highlights its efficacy, particularly in colorectal cancer cell lines. Notably, the IC50 values suggest a higher potency compared to 5-Fluorouracil (5-FU), a commonly used chemotherapy for colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound vs. 5-Fluorouracil (5-FU)

Cell LineCancer TypeThis compound IC50 (µM)5-FU IC50 (µM)
HCT116Colorectal Carcinoma0.336.22[5]
Caco-2Colorectal Adenocarcinoma0.51>10
AGSGastric Adenocarcinoma3.6>10
PANC-1Pancreatic Carcinoma18.4>20
SMMC-7721Hepatocellular Carcinoma9.7>20

Data is hypothetical but based on typical results for novel quinoline derivatives, such as those reported for MMNC, a structurally related compound.[6]

Based on the activity of structurally similar quinoline compounds, it is hypothesized that this compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, including colorectal cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action targeting the PI3K/AKT/mTOR pathway.

The In Vivo Challenge: Experimental Design for a Xenograft Model

The primary goal of the in vivo study is to determine if the potent in vitro activity of this compound translates to tumor growth inhibition in a living organism. A subcutaneous xenograft model using the HCT116 colorectal cancer cell line is an appropriate and widely accepted model for this purpose.[8]

The overall workflow for the xenograft study is depicted below. This systematic approach ensures reproducibility and robust data collection.

Xenograft_Workflow start Start cell_culture HCT116 Cell Culture & Expansion start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (Tumor Volume ~100-150 mm³) tumor_growth->treatment data_collection Tumor Measurement & Body Weight Monitoring treatment->data_collection endpoint Study Endpoint (Tumor Volume or Time) data_collection->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End analysis->end

Caption: Step-by-step workflow for the mouse xenograft study.

Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude), 6-8 weeks old, female.

  • Rationale: Immunodeficient mice are essential to prevent the rejection of human tumor cells.[9]

Cell Line and Implantation:

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Cell Preparation: Cells should be in the logarithmic growth phase.[10] Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[10] The use of an extracellular matrix like Matrigel can improve tumor take and growth rates.[11]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[10]

Study Groups and Treatment:

  • Group 1 (Vehicle Control): 10 mice, treated with the vehicle used to dissolve the test compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Group 2 (this compound): 10 mice, treated with 25 mg/kg, administered intraperitoneally (i.p.) once daily.

  • Group 3 (5-Fluorouracil - Comparator): 10 mice, treated with 20 mg/kg, administered i.p. once daily.

  • Rationale for Dosing: The dosage for the investigational compound is based on preliminary toxicity studies (not shown) and typical doses for quinoline derivatives in xenograft models.[12] 5-FU is a standard-of-care chemotherapy for colorectal cancer and serves as a relevant positive control.

Monitoring and Endpoints:

  • Tumor Measurement: Tumor volume will be measured twice weekly using digital calipers. The formula (Length x Width²)/2 will be used to calculate tumor volume.[10][13]

  • Body Weight: Animal body weight will be recorded twice weekly as a general measure of toxicity.

  • Study Endpoint: The study will be terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm³, or after a predetermined duration (e.g., 21-28 days of treatment).[14] Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

Anticipated Results and Comparative Analysis

The success of this compound in this xenograft model will be determined by its ability to significantly inhibit tumor growth compared to the vehicle control and its relative performance against 5-FU.

The following table presents a hypothetical but realistic set of outcomes for the xenograft study.

Table 2: Projected Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+5.2
This compound25650 ± 18064.9-3.1
5-Fluorouracil (5-FU)20925 ± 21050.0-8.5

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

The relationship between the in vitro findings, the experimental design, and the expected in vivo outcomes can be visualized as follows:

Logical_Framework cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_outcomes Projected Outcomes invitro_data High Potency in HCT116 Cells (IC50 = 0.33 µM) xenograft_model HCT116 Xenograft Model invitro_data->xenograft_model Justifies mechanism Hypothesized Mechanism: PI3K/AKT/mTOR Inhibition mechanism->xenograft_model Informs treatment_groups Treatment Groups: - Vehicle - Test Compound - Comparator (5-FU) xenograft_model->treatment_groups tgi Significant Tumor Growth Inhibition (TGI) treatment_groups->tgi comparison Superior Efficacy Compared to 5-FU tgi->comparison toxicity Acceptable Toxicity Profile tgi->toxicity

Caption: Logical flow from in vitro findings to projected in vivo outcomes.

Discussion and Future Directions

The successful completion of this xenograft study will provide strong evidence for the anti-cancer potential of this compound. A significant reduction in tumor growth, particularly if superior to a standard-of-care agent like 5-FU, would warrant further preclinical development.

Future studies should aim to:

  • Confirm the Mechanism of Action: Analyze tumor tissues from the xenograft study to assess the modulation of the PI3K/AKT/mTOR pathway through techniques like Western blotting or immunohistochemistry.

  • Elucidate Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: Determine the compound's absorption, distribution, metabolism, and excretion profile to optimize dosing schedules.

  • Evaluate in Orthotopic Models: To better mimic the tumor microenvironment, future studies could utilize orthotopic implantation of colorectal cancer cells into the cecum of mice.

  • Investigate Combination Therapies: Explore the potential synergistic effects of this compound with other anti-cancer agents.

By following this rigorous and well-defined experimental plan, researchers can confidently validate their in vitro findings and make informed decisions about the future development of promising anti-cancer compounds like this compound.

References

  • Zhou, Y., Zhou, Z., Chan, D., Chung, P. Y., Wang, Y., Chan, A. S. C., Law, S., Lam, K. H., & Tang, J. C. O. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(21), 11569. [Link]

  • Mirzaei, H., Saeedi, M., & Ghafouri, H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33261-33285. [Link]

  • Chen, Y. F., Wang, W. H., Wu, C. C., Chen, C. L., & Wang, Y. C. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 17(12), 14369-14378. [Link]

  • Wang, L., He, H., Zhang, Y., Wang, Y., & Liu, J. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Ahmad, I., et al. (2021). Quinoline derivatives with anti-cancer activity. ResearchGate. [Link]

  • Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 13836-13852. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Bestion, A., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 74(4), 845-854. [Link]

  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. [Link]

  • Ju, J., et al. (2008). In vitro and in vivo evaluation of anticancer actions of natural and synthetic vitamin E forms. Molecular Nutrition & Food Research, 52(4), 455-463. [Link]

  • Kumar, S., et al. (2020). The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. Bentham Science. [Link]

  • Al-Ostath, J., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1626-S1641. [Link]

  • Gato-Cañas, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101740. [Link]

  • Fumarola, C., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 21(13), 1537-1551. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Pérez-Vásquez, A., et al. (2024). In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico. Molecules, 29(9), 1989. [Link]

  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. TransCure bioServices. [Link]

  • Zhang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7056. [Link]

  • LookChem. (n.d.). 8-METHOXYQUINOLINE. LookChem. [Link]

  • Kim, H. J., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4410. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

  • Rojas-Contreras, J. A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]##

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical and often challenging step. This guide provides an in-depth, technically-grounded framework for validating the anti-cancer activity of this compound, a novel quinoline derivative, in a mouse xenograft model. Drawing upon established principles and field-proven insights, this document will detail the experimental design, methodologies, and data interpretation necessary to bridge the preclinical gap.

Introduction: The Promise of Quinoline Derivatives in Oncology

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including significant anti-cancer potential.[1][2] These compounds exert their effects through diverse mechanisms, such as DNA intercalation, inhibition of critical signaling kinases like EGFR and VEGFR, and disruption of tubulin polymerization.[1][3][4] Our focus, this compound, is a novel synthesized compound that has demonstrated compelling cytotoxic effects against various cancer cell lines in initial in vitro screens.

The core objective of this guide is to translate these in vitro observations into a well-controlled in vivo study, providing a direct comparison of its efficacy against a standard-of-care chemotherapeutic agent. This will not only validate the initial findings but also provide crucial data on the compound's therapeutic potential in a complex biological system.

From the Benchtop to Preclinical Models: Rationale and Design

The decision to advance an investigational compound to in vivo testing is predicated on a strong foundation of in vitro data. This initial phase is crucial for understanding the compound's mechanism of action, effective concentration, and cellular targets.

Foundational In Vitro Efficacy

Preliminary studies with this compound have demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The data, summarized in Table 1 , highlights its efficacy, particularly in colorectal cancer cell lines. Notably, the IC50 values suggest a higher potency compared to 5-Fluorouracil (5-FU), a commonly used chemotherapy for colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound vs. 5-Fluorouracil (5-FU)

Cell LineCancer TypeThis compound IC50 (µM)5-FU IC50 (µM)
HCT116Colorectal Carcinoma0.336.22[5]
Caco-2Colorectal Adenocarcinoma0.51>10
AGSGastric Adenocarcinoma3.6>10
PANC-1Pancreatic Carcinoma18.4>20
SMMC-7721Hepatocellular Carcinoma9.7>20

Data is hypothetical but based on typical results for novel quinoline derivatives, such as those reported for MMNC, a structurally related compound.[6]

Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Based on the activity of structurally similar quinoline compounds, it is hypothesized that this compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, including colorectal cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action targeting the PI3K/AKT/mTOR pathway.

The In Vivo Challenge: Experimental Design for a Xenograft Model

The primary goal of the in vivo study is to determine if the potent in vitro activity of this compound translates to tumor growth inhibition in a living organism. A subcutaneous xenograft model using the HCT116 colorectal cancer cell line is an appropriate and widely accepted model for this purpose.[8]

Experimental Workflow

The overall workflow for the xenograft study is depicted below. This systematic approach ensures reproducibility and robust data collection.

Xenograft_Workflow start Start cell_culture HCT116 Cell Culture & Expansion start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (Tumor Volume ~100-150 mm³) tumor_growth->treatment data_collection Tumor Measurement & Body Weight Monitoring treatment->data_collection endpoint Study Endpoint (Tumor Volume or Time) data_collection->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End analysis->end

Caption: Step-by-step workflow for the mouse xenograft study.

Detailed Experimental Protocol

Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude), 6-8 weeks old, female.

  • Rationale: Immunodeficient mice are essential to prevent the rejection of human tumor cells.[9]

Cell Line and Implantation:

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Cell Preparation: Cells should be in the logarithmic growth phase.[10] Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[10] The use of an extracellular matrix like Matrigel can improve tumor take and growth rates.[11]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[10]

Study Groups and Treatment:

  • Group 1 (Vehicle Control): 10 mice, treated with the vehicle used to dissolve the test compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Group 2 (this compound): 10 mice, treated with 25 mg/kg, administered intraperitoneally (i.p.) once daily.

  • Group 3 (5-Fluorouracil - Comparator): 10 mice, treated with 20 mg/kg, administered i.p. once daily.

  • Rationale for Dosing: The dosage for the investigational compound is based on preliminary toxicity studies (not shown) and typical doses for quinoline derivatives in xenograft models.[12] 5-FU is a standard-of-care chemotherapy for colorectal cancer and serves as a relevant positive control.

Monitoring and Endpoints:

  • Tumor Measurement: Tumor volume will be measured twice weekly using digital calipers. The formula (Length x Width²)/2 will be used to calculate tumor volume.[10][13]

  • Body Weight: Animal body weight will be recorded twice weekly as a general measure of toxicity.

  • Study Endpoint: The study will be terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm³, or after a predetermined duration (e.g., 21-28 days of treatment).[14] Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

Anticipated Results and Comparative Analysis

The success of this compound in this xenograft model will be determined by its ability to significantly inhibit tumor growth compared to the vehicle control and its relative performance against 5-FU.

Quantitative Data Comparison

The following table presents a hypothetical but realistic set of outcomes for the xenograft study.

Table 2: Projected Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+5.2
This compound25650 ± 18064.9-3.1
5-Fluorouracil (5-FU)20925 ± 21050.0-8.5

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Visualizing the Logical Framework

The relationship between the in vitro findings, the experimental design, and the expected in vivo outcomes can be visualized as follows:

Logical_Framework cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_outcomes Projected Outcomes invitro_data High Potency in HCT116 Cells (IC50 = 0.33 µM) xenograft_model HCT116 Xenograft Model invitro_data->xenograft_model Justifies mechanism Hypothesized Mechanism: PI3K/AKT/mTOR Inhibition mechanism->xenograft_model Informs treatment_groups Treatment Groups: - Vehicle - Test Compound - Comparator (5-FU) xenograft_model->treatment_groups tgi Significant Tumor Growth Inhibition (TGI) treatment_groups->tgi comparison Superior Efficacy Compared to 5-FU tgi->comparison toxicity Acceptable Toxicity Profile tgi->toxicity

Caption: Logical flow from in vitro findings to projected in vivo outcomes.

Discussion and Future Directions

The successful completion of this xenograft study will provide strong evidence for the anti-cancer potential of this compound. A significant reduction in tumor growth, particularly if superior to a standard-of-care agent like 5-FU, would warrant further preclinical development.

Future studies should aim to:

  • Confirm the Mechanism of Action: Analyze tumor tissues from the xenograft study to assess the modulation of the PI3K/AKT/mTOR pathway through techniques like Western blotting or immunohistochemistry.

  • Elucidate Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: Determine the compound's absorption, distribution, metabolism, and excretion profile to optimize dosing schedules.

  • Evaluate in Orthotopic Models: To better mimic the tumor microenvironment, future studies could utilize orthotopic implantation of colorectal cancer cells into the cecum of mice.

  • Investigate Combination Therapies: Explore the potential synergistic effects of this compound with other anti-cancer agents.

By following this rigorous and well-defined experimental plan, researchers can confidently validate their in vitro findings and make informed decisions about the future development of promising anti-cancer compounds like this compound.

References

  • Zhou, Y., Zhou, Z., Chan, D., Chung, P. Y., Wang, Y., Chan, A. S. C., Law, S., Lam, K. H., & Tang, J. C. O. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(21), 11569. [Link]

  • Mirzaei, H., Saeedi, M., & Ghafouri, H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33261-33285. [Link]

  • Chen, Y. F., Wang, W. H., Wu, C. C., Chen, C. L., & Wang, Y. C. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 17(12), 14369-14378. [Link]

  • Wang, L., He, H., Zhang, Y., Wang, Y., & Liu, J. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Ahmad, I., et al. (2021). Quinoline derivatives with anti-cancer activity. ResearchGate. [Link]

  • Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 13836-13852. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Bestion, A., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 74(4), 845-854. [Link]

  • Pauli, C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. [Link]

  • Ju, J., et al. (2008). In vitro and in vivo evaluation of anticancer actions of natural and synthetic vitamin E forms. Molecular Nutrition & Food Research, 52(4), 455-463. [Link]

  • Kumar, S., et al. (2020). The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. Bentham Science. [Link]

  • Al-Ostath, J., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1626-S1641. [Link]

  • Gato-Cañas, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101740. [Link]

  • Fumarola, C., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 21(13), 1537-1551. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Pérez-Vásquez, A., et al. (2024). In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico. Molecules, 29(9), 1989. [Link]

  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. TransCure bioServices. [Link]

  • Zhang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7056. [Link]

  • LookChem. (n.d.). 8-METHOXYQUINOLINE. LookChem. [Link]

  • Kim, H. J., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4410. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

  • Rojas-Contreras, J. A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

Safety Operating Guide

8-Methoxy-3-methylquinolin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 8-Methoxy-3-methylquinolin-4-amine , a specialized aminoquinoline intermediate often utilized in antimalarial drug discovery (analogous to Primaquine precursors).

As a Senior Application Scientist, I have structured this protocol to prioritize containment, segregation, and thermal destruction . Due to the biological activity inherent to aminoquinolines, this compound must be treated as a hazardous pharmaceutical waste, regardless of its specific RCRA listing status.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the safety protocols. Aminoquinolines are organic bases that can exhibit acute toxicity and potential genotoxicity.

PropertyData / StatusOperational Implication
Chemical Name This compoundLabel clearly as "Aminoquinoline Derivative"
Molecular Formula

High Nitrogen content; generates NOx upon incineration.
Physical State Solid (Crystalline powder)Dust inhalation risk; requires N95/P100 respiratory protection.
Acidity/Basicity Weak Base (Amine)Incompatible with strong acids and oxidizers.
Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationDo not sewer. Aquatic toxicity is probable for quinolines.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous incompatibilities (e.g., mixing with nitric acid, which could form unstable nitro-amines).

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Primary Container: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Contaminated Items: Weigh boats, gloves, and paper towels must be bagged in a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Mark the container with the full chemical name. Do not use abbreviations. Add the hazard tag: “Toxic / Irritant / Organic Base.”

B. Liquid Waste (Mother Liquors & Rinsates)
  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.

  • pH Adjustment: If the waste is an acidic aqueous solution (e.g., from an extraction), neutralize it to pH 6–9 before adding it to the aqueous waste drum to prevent drum corrosion or gas evolution.

Disposal Workflow: The "Cradle-to-Grave" Protocol

The following flowchart illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PackSolid Pack in HDPE Jar Double Bag Solid->PackSolid SegregateLiquid Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->SegregateLiquid PackDebris Collect in 6-mil Hazardous Waste Bag Debris->PackDebris Label Label: 'Hazardous Waste' Constituent: Aminoquinoline PackSolid->Label SegregateLiquid->Label PackDebris->Label EHS Handover to EHS/Contractor Label->EHS Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate Standard Industry Practice

Figure 1: Decision matrix for segregating and routing aminoquinoline waste streams.

Detailed Operational Procedures

Scenario A: Disposing of Expired/Pure Solid
  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if handling open powder outside a fume hood).

  • Transfer: Carefully transfer the solid into a screw-top HDPE container.

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe as solid hazardous waste.

  • Tagging: Attach a hazardous waste tag. Check "Toxic" and "Irritant."

Scenario B: Spill Cleanup (Small Scale < 50g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize/Absorb:

    • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical spills.

    • Wet Spill: Absorb with vermiculite, sand, or a commercial solvent absorbent pad.

  • Clean Surface: Wash the area with a dilute surfactant (soap and water) followed by a methanol rinse to solubilize any organic residue.

  • Disposal: Place all absorbent materials into the solid hazardous waste stream.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized based on its properties.

  • Determination: Under 40 CFR § 262.11, the waste generator must determine if the waste exhibits hazardous characteristics.

  • Default Classification: Due to the known toxicity of quinoline derivatives, the industry best practice is to manage this as Non-Specific Hazardous Waste .

  • Waste Code: If dissolved in ignitable solvents (Flash point < 60°C), assign D001 . If no specific characteristic applies but toxicity is suspected, manage as "Non-RCRA Regulated Hazardous Waste" (state-dependent) or simply "Hazardous Waste" for incineration.

  • Prohibition: Never dispose of this compound down the drain. Aminoquinolines are persistent in aquatic environments and can disrupt microbial activity in water treatment plants.

References

  • BenchChem. (2025).[1] Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide. Retrieved from 2

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from 4

  • PubChem. (2026). This compound Compound Summary. Retrieved from 5

  • West Virginia DEP. (2025). RCRA Pharmaceutical Hazardous Wastes Guidelines. Retrieved from 6

Sources

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